5-Bromo-4-chloro-6-methoxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSBAREGSCKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-6-methoxypyrimidine is a versatile trifunctional heterocyclic building block pivotal in the fields of medicinal chemistry and drug discovery. Its distinct substitution pattern, featuring bromo, chloro, and methoxy groups, offers a platform for regioselective chemical modifications, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its utilization in common synthetic reactions are provided, alongside visualizations of relevant synthetic workflows and biological signaling pathways targeted by its derivatives.
Physicochemical and Spectroscopic Data
This compound, with the CAS number 4319-88-4, is a crystalline solid at room temperature. A summary of its key physicochemical and predicted spectroscopic properties is presented below.
| Property | Value |
| CAS Number | 4319-88-4 |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |
| Predicted ¹H NMR | A sharp singlet for the methoxy protons and a singlet for the lone proton on the pyrimidine ring. |
| Predicted ¹³C NMR | Distinct signals for each of the five carbon atoms, with chemical shifts influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating effect of the methoxy group. |
Synthesis and Chemical Reactivity
The chemical reactivity of this compound is characterized by the differential reactivity of its halogen substituents, making it a valuable tool for sequential, regioselective modifications. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr).
Key Chemical Transformations and Experimental Protocols
This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors targeting signaling pathways implicated in cancer.[2][3] The primary reactions utilized are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine at the C5 position is the more reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 2-5 mol%.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is susceptible to nucleophilic attack by amines, alcohols, and thiols. This reaction is often employed to introduce a variety of side chains that can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
This protocol provides a general method for the amination of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The primary application of this compound is as a foundational scaffold for the synthesis of kinase inhibitors. The pyrimidine core mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[3] By sequentially modifying the C4 and C5 positions, libraries of compounds can be generated for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[3][4]
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from this compound.
Targeted Signaling Pathway
Derivatives of this compound are often designed to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. The diagram below represents a simplified RTK signaling cascade that can be targeted by such inhibitors.[2]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled synthesis of complex molecular architectures. The successful application of this intermediate in the development of potent and selective kinase inhibitors underscores its importance for researchers and scientists in the field of drug discovery. This guide provides a foundational understanding of its properties and synthetic utility, serving as a valuable resource for the design and execution of novel synthetic routes towards new therapeutic agents.
References
5-Bromo-4-chloro-6-methoxypyrimidine molecular weight
An In-Depth Technical Guide to 5-Bromo-4-chloro-6-methoxypyrimidine: Properties, Reactivity, and Applications in Chemical Synthesis
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal and agrochemical research.[1][2] Its pyrimidine core is a common scaffold in numerous biologically active molecules.[3] The strategic placement of a methoxy group and two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—imparts a unique and exploitable chemical reactivity. This differential reactivity allows for selective, sequential functionalization, making it an invaluable precursor for constructing complex molecular architectures and generating diverse chemical libraries for drug discovery and crop protection programs.[2]
This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing the compound's utility. We will explore its physicochemical properties, detailed analytical characterization protocols, key chemical transformations with mechanistic insights, and critical safety considerations, providing a field-proven framework for its effective application in the laboratory.
Core Physicochemical and Spectroscopic Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, reaction setup, and purification.
Chemical Structure:
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4319-88-4 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [4] |
| Appearance | Typically a crystalline solid | [5] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. | [5][6] |
| Storage | Store under sealed refrigeration (-20°C is recommended). |[1][5] |
Analytical Characterization: A Self-Validating Workflow
Rigorous structural confirmation is the bedrock of chemical research. For a multi-functionalized heterocycle like this compound, a combination of spectroscopic methods provides a comprehensive and self-validating analytical profile.
Caption: General workflow for spectroscopic analysis and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methoxy protons (-OCH₃) and another singlet for the lone aromatic proton on the pyrimidine ring at the C2 position. The integration of these peaks (3:1) confirms the proton count.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating methoxy group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[7] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]
-
¹H Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[8] Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]
-
¹³C Data Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7] A sufficient number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of ¹³C.[7]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a highly characteristic isotopic cluster for the molecular ion peak, providing definitive confirmation of the elemental formula.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (typically 0.1-1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[7]
-
Ionization & Analysis: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for generating the protonated molecule ([M+H]⁺).[7] The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster. The observed m/z values and their relative intensities should match the theoretical values calculated for C₅H₄BrClN₂O.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its two halogen substituents. This chemoselectivity is the key to its utility, allowing for controlled, stepwise elaboration of the pyrimidine core.
Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[9] This fundamental principle dictates that the C5-Br bond is significantly more reactive than the C4-Cl bond towards oxidative addition to a Palladium(0) catalyst. This allows for selective functionalization at the C5 position while leaving the C4-chloro group untouched for subsequent transformations.
Caption: Generalized mechanism for selective Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This protocol describes a general method for forming C-C bonds at the C5 position.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.[5][9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110°C with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by flash column chromatography on silica gel.[9]
Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
The electron-withdrawing nature of the two ring nitrogen atoms renders the pyrimidine core electron-deficient. This activates the C4-chloro position for nucleophilic aromatic substitution (SNAr). This reactivity is complementary to the cross-coupling at C5, providing a powerful strategy for introducing nitrogen, oxygen, or sulfur nucleophiles at a different site.
Experimental Protocol: Amination (General)
This protocol provides a general method for introducing amine nucleophiles at the C4 position.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar solvent (e.g., ethanol, isopropanol, or DMF).[9]
-
Reagent Addition: Add the desired amine nucleophile (1.0–1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5–2.0 equiv.).[9]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80–120°C) and monitor its progress by TLC or LC-MS.[9]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Applications in Drug and Agrochemical Discovery
The true value of this compound is realized in its application as a strategic precursor in multi-step syntheses. Its ability to undergo orthogonal functionalization makes it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Medicinal Chemistry: Pyrimidine derivatives are central to the development of kinase inhibitors for oncology, antiviral agents, and treatments for neurological disorders.[3][10] This building block provides a direct route to novel substituted pyrimidines for screening against these high-value biological targets.
-
Agrochemical Research: The pyrimidine scaffold is also a well-established toxophore in fungicides, herbicides, and insecticides.[2] The selective synthesis pathways enabled by this starting material allow for the rapid development of new crop protection agents.[2]
Caption: Workflow for drug discovery using the subject compound.
Safety, Handling, and Storage
As with all laboratory reagents, adherence to strict safety protocols is paramount. This compound is an irritant and should be handled with care.
Table 2: Hazard Identification
| Hazard Class | Classification | Reference |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [11][12] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [11] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |[11][13] |
Safe Handling and Storage Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] Ensure safety showers and eyewash stations are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][13]
-
Handling: Avoid creating dust.[14] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[11][14] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents.[11][14]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its value lies in the predictable and selective reactivity of its halogenated positions, which empowers chemists to design and execute efficient and elegant syntheses of complex target molecules. By understanding the principles of its reactivity and adhering to rigorous analytical and safety protocols, researchers can fully leverage this versatile building block to accelerate the discovery and development of new therapeutics and agrochemicals.
References
- 1. This compound, CasNo.4319-88-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-4-chloro-6-methoxypyrimidine, a versatile heterocyclic building block of significant interest in medicinal chemistry. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a multi-step synthesis based on established chemical principles and analogous reactions reported in the literature. The proposed route involves the synthesis of a key intermediate, 5-bromo-4,6-dichloropyrimidine, followed by a regioselective methoxylation.
I. Synthetic Strategy Overview
The proposed synthesis of this compound is a three-step process commencing with the formation of 5-bromobarbituric acid, followed by chlorination to the corresponding dichloropyrimidine, and culminating in a selective mono-methoxylation.
Caption: Proposed three-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-Bromobarbituric Acid
A facile, in-situ synthesis of 5-bromobarbituric acid can be achieved through a disproportionation reaction between barbituric acid and dibromobarbituric acid.[1][2] This method provides a mild and selective route to the mono-brominated product.
Protocol:
-
In a suitable reaction vessel, create a slurry of dibromobarbituric acid (1.0 equiv.) and barbituric acid (1.0 equiv.) in tetrahydrofuran.
-
Add water to the slurry, which should result in the complete dissolution of the solids.
-
The resulting solution contains 5-bromobarbituric acid, which can be used in the subsequent step, potentially without isolation.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| Dibromobarbituric acid | 1.0 | Starting material |
| Barbituric acid | 1.0 | Starting material |
| Tetrahydrofuran (THF) | - | Solvent |
| Water | - | Co-solvent to aid dissolution |
| Temperature | Ambient | Mild reaction conditions |
| Reaction Time | - | Formation is typically rapid upon dissolution |
| Work-up | - | The resulting solution can be used directly |
Step 2: Synthesis of 5-Bromo-4,6-dichloropyrimidine
Proposed Protocol (adapted from analogous reactions):
-
To the solution of 5-bromobarbituric acid from the previous step (or to isolated 5-bromobarbituric acid), cautiously add phosphorus oxychloride (excess).
-
Heat the reaction mixture to reflux for several hours (e.g., 12 hours).
-
After the reaction is complete, carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
The residue is then quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., potassium hydroxide or sodium bicarbonate solution).
-
The crude product can then be extracted with an organic solvent (e.g., chloroform or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under vacuum.
-
Purification can be achieved by column chromatography.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 5-Bromobarbituric acid | 1.0 | Starting material |
| Phosphorus oxychloride | Excess | Chlorinating agent and solvent |
| Temperature | Reflux | Typically around 105-110 °C |
| Reaction Time | 12 hours | Monitor by TLC or LC-MS for completion |
| Work-up | Quenching on ice, neutralization, extraction | Standard procedure for reactions involving POCl₃ |
Step 3: Selective Mono-methoxylation to this compound
This step represents the most significant challenge in the synthesis due to the potential for reaction at either the C4 or C6 position, leading to isomeric products. In nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloropyrimidines, mono-substitution is achievable. The regioselectivity can be influenced by the electronic nature of the substituent at the 5-position and the reaction conditions. For many dihalopyrimidines, the C4 and C6 positions are electronically similar, and a mixture of isomers may be obtained. However, subtle differences in steric hindrance or electronic effects can favor one position over the other.
Proposed Protocol (requiring optimization):
-
Dissolve 5-bromo-4,6-dichloropyrimidine (1.0 equiv.) in a suitable anhydrous solvent such as methanol or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide (1.0 equiv.) in methanol to the reaction mixture.
-
Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS to maximize the formation of the mono-substituted product and minimize the formation of the di-substituted by-product.
-
Once the starting material is consumed, or an optimal ratio of product to starting material is reached, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The desired this compound will likely need to be separated from any isomeric by-product (5-bromo-6-chloro-4-methoxypyrimidine) by careful column chromatography.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 5-Bromo-4,6-dichloropyrimidine | 1.0 | Key intermediate |
| Sodium methoxide (NaOMe) | 1.0 | Nucleophile |
| Methanol or THF | - | Anhydrous solvent |
| Temperature | 0 °C to RT | Crucial for controlling selectivity and minimizing di-substitution |
| Reaction Time | Varies | Requires careful monitoring to achieve mono-substitution |
| Work-up | Aqueous quench, extraction | Standard procedure |
| Purification | Column chromatography | Likely necessary to separate isomers and purify the final product |
III. Logical Workflow for Synthesis and Purification
References
5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4). This highly functionalized pyrimidine derivative serves as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide incorporates predicted data based on structurally analogous compounds to provide a practical framework for its use.
Core Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 4319-88-4 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂O | [1][2] |
| Molecular Weight | 223.46 g/mol | [1] |
| Appearance | Crystalline solid (predicted) | N/A |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[4] | [4] |
| Storage | Store in an inert atmosphere at 2-8°C.[1] | [1] |
Spectroscopic and Analytical Data
Rigorous structural elucidation is critical for any research involving novel compounds. While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted data based on the analysis of similar pyrimidine structures.[5][6]
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | H-2 |
| ~4.1 | Singlet | 3H | -OCH₃ |
| Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent halogen substituents. The methoxy protons are expected to appear as a sharp singlet.[5] |
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-6 |
| ~160 | C-4 |
| ~158 | C-2 |
| ~110 | C-5 |
| ~55 | -OCH₃ |
| Note: The carbon atoms directly attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[5] |
Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| ~222/224/226 | [M]⁺ |
| Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%).[6] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound and its derivatives. These methodologies are based on standard practices for similar compounds.
Synthesis of Substituted Pyrimidines
The synthesis of pyrimidine derivatives often involves the condensation of a dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulations. For this compound, a likely synthetic route involves the chlorination and subsequent methoxylation of a brominated pyrimidine precursor.
Caption: General workflow for synthesis and characterization.
NMR Data Acquisition
-
Sample Preparation : Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
¹H NMR Data Acquisition : Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Reference the chemical shifts to the residual solvent peak.[5]
-
¹³C NMR Data Acquisition : Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Reference the chemical shifts to the solvent peak.[5]
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry Data Acquisition
-
Sample Introduction : Introduce the sample into the ion source via a direct insertion probe or as the eluent from a gas or liquid chromatograph.
-
Ionization : For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, a soft ionization technique like Electrospray Ionization (ESI) is preferable, which typically generates protonated molecules ([M+H]⁺).
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. The isotopic cluster for the molecular ion is particularly informative for halogenated compounds.[6]
Key Chemical Transformations
The reactivity of this compound is characterized by the presence of two different halogen atoms, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
Caption: Major palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective functionalization at the C-5 position.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup : In a dry, inert-atmosphere flask, combine this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition : Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Reaction Execution : Heat the mixture, typically between 80 and 100 °C, and monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup : To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition : Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction Execution : Heat the mixture, typically between 80 and 110 °C, and monitor for completion.
-
Work-up : After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification : Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Safety and Handling
-
Hazard Statements : May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Statements :
-
Prevention : Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
Response : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and get medical help.[7]
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
-
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical and to perform a thorough risk assessment for any planned experimental work.
References
5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide to its Solubility Profile
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a detailed overview of the available solubility data and experimental protocols relevant to 5-Bromo-4-chloro-6-methoxypyrimidine. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide also presents data for a structurally related isomer and outlines a comprehensive, generalized protocol for determining its solubility.
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the solubility of this particular compound has not been extensively studied or publicly documented.
However, solubility data for a structural isomer, 5-bromo-2-chloro-4-methoxypyrimidine , is available and may serve as a preliminary reference point. It is crucial to note that solubility can vary significantly between isomers due to differences in crystal lattice energy and molecular interactions.
Table 1: Solubility Data for the Isomer 5-bromo-2-chloro-4-methoxypyrimidine
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
| Ethanol | 15 mg/mL |
This data is provided for informational purposes only and should not be considered representative of this compound.
Experimental Protocols for Solubility Determination
To enable researchers to determine the solubility of this compound, a generalized experimental protocol for a shake-flask method is detailed below. This method is widely accepted for determining thermodynamic (equilibrium) solubility.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, representing the solubility at that temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound and place it into a vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the dissolved compound in the sample by interpolating its analytical response on the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
To aid in the conceptualization of the experimental workflow and the chemical structure, the following diagrams are provided.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Chemical structure of this compound.
Spectroscopic and Spectrometric Characterization of 5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the versatile chemical intermediate, 5-Bromo-4-chloro-6-methoxypyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data derived from the analysis of structurally analogous pyrimidines. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also provided to guide researchers in their own analytical characterization.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar pyrimidine structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to be simple, showing two singlets corresponding to the methoxy protons and the lone proton on the pyrimidine ring.[1] The exact chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | H-2 |
| ~4.1 | Singlet | 3H | -OCH₃ |
Note: Predicted chemical shifts are relative to a standard reference, typically tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is anticipated to show five distinct signals for each carbon atom in the molecule. The carbon atoms directly attached to the electronegative nitrogen, oxygen, chlorine, and bromine atoms are expected to appear at the downfield region of the spectrum.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-6 |
| ~160 | C-4 |
| ~158 | C-2 |
| ~110 | C-5 |
| ~55 | -OCH₃ |
Note: Predicted chemical shifts are relative to a standard reference, typically the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Table 3: Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1] High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition with high accuracy.[2]
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| ~222, 224, 226 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| Varies | [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺, [M-Br]⁺ | Expected fragmentation pattern involving the loss of the methyl group, carbon monoxide, and halogen atoms.[1] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for acquiring high-quality NMR and MS data for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.[2]
2.1.1 Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]
2.1.2 ¹H NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended.[2]
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans, adjusted for optimal signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
2.1.3 ¹³C NMR Data Acquisition
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used.
-
Pulse Angle: 30-45°[1]
-
Acquisition Time: 1-2 seconds[1]
-
Relaxation Delay: 2-10 seconds[1]
-
Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).[1]
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and confirming the elemental composition of a compound.[2]
2.2.1 Sample Preparation
-
Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof. The choice of solvent will depend on the ionization technique employed.[1]
2.2.2 Ionization Methods
-
Electron Impact (EI): This is a common technique for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, and molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.[1]
2.2.3 Mass Analysis
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[1]
-
The detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for NMR and mass spectrometry analysis.
Caption: General experimental workflow for NMR spectroscopy.
References
5-Bromo-4-chloro-6-methoxypyrimidine: A Versatile Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-methoxypyrimidine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, drug discovery, and agrochemical research.[1][2][3][4] Its pyrimidine core is a privileged structure found in numerous biologically active molecules.[2] The compound's unique substitution pattern, featuring a reactive bromine atom at the C5 position, a chlorine atom at the C2 position, and an electron-donating methoxy group at the C4 position, allows for a diverse range of selective and sequential chemical transformations.[1][3][4] This guide provides a comprehensive overview of its physicochemical properties, key chemical transformations with detailed experimental protocols, and its applications in the synthesis of novel compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [1] |
| Appearance | Typically a crystalline solid | [1] |
| CAS Number | 4319-88-4 | [5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol. | [1] |
| Stability | Stable under recommended storage conditions (-20°C). | [1] |
Key Chemical Transformations: Reactivity and Chemoselectivity
The synthetic utility of this compound is dominated by the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6][7][8] Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position. This inherent reactivity difference allows for chemoselective functionalization at the C5 position, leaving the C2-chloro group intact for subsequent transformations.[3][6][7][8] Conversely, the C2 position, activated by the two adjacent ring nitrogens, is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[1][8] For this compound, these reactions proceed selectively at the more reactive C5-bromo position.[8]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.[6][9] This reaction is of paramount importance in medicinal chemistry for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.[9]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position [9][10]
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][11][12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][10]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | For challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.[6] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading and reduce upon successful coupling.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[10] |
| Solvent | 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water | Anhydrous, degassed solvents are critical to prevent side reactions.[6][11] |
| Temperature | 80-120 °C | Optimal temperature is often around 90-100 °C. Higher temperatures can lead to side products.[11] |
The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne.[1][6] This reaction is typically catalyzed by a combination of palladium and copper(I) complexes.[1]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling [1][10]
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Recommended Starting Conditions for Sonogashira Coupling:
| Parameter | Recommended Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | 25-60 °C |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7] It allows for the selective amination at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations.[7]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination [3][7]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand to a dry Schlenk tube.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to 80-110 °C. Maintain the reaction at this temperature with vigorous stirring, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Conditions |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80-110 °C |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, makes the C2-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[2][8] This reaction provides a complementary method for functionalization, often occurring under different conditions than the palladium-catalyzed reactions.[8] Nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the chloride ion.[2]
Experimental Protocol: General Procedure for Amination (SNAr) [8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) if required.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflows and Catalytic Cycles
Visualizing the experimental workflow and the underlying catalytic mechanisms can aid in understanding and executing these complex transformations.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Applications in Drug Discovery and Agrochemicals
The functionalized pyrimidine scaffolds synthesized from this compound are valuable intermediates for developing novel therapeutic agents and agrochemicals.[3][4][9] For instance, pyrimidine derivatives are known to act as kinase inhibitors targeting signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[3] The ability to selectively introduce different functional groups allows for the generation of diverse chemical libraries to screen for various biological activities, including herbicidal, fungicidal, and insecticidal properties.[4]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile synthetic intermediate that enables the efficient and selective synthesis of a wide range of functionalized pyrimidines.[3][8] The distinct reactivity of its C5-bromo and C2-chloro positions allows for controlled functionalization through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][8] The protocols and data presented in this guide provide a solid foundation for researchers to develop robust synthetic routes to novel pyrimidine derivatives for applications in drug discovery, medicinal chemistry, and materials science.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4319-88-4 | EAA31988 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of derivatives of 5-bromo-4-chloro-6-methoxypyrimidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of this pyrimidine core, featuring two distinct halogen atoms and a methoxy group, allows for a diverse range of selective chemical transformations. This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in the synthesis of novel molecules for potential therapeutic applications.[1][2]
Core Reactivity and Strategic Considerations
The reactivity of this compound is primarily governed by the presence of two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position.[1][3] In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[3][4] This inherent difference allows for selective functionalization at the more reactive C5-bromo position, leaving the C2-chloro bond intact for subsequent transformations.[3][4][5]
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), with the C2 and C4/C6 positions being the most activated. For this specific scaffold, the primary site for nucleophilic attack is the C2-chloro position.[2][6] This differential reactivity provides a powerful strategic tool for the sequential and regioselective synthesis of complex pyrimidine derivatives.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[1] For this compound, these reactions are expected to proceed selectively at the more reactive C5-bromo position.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organic halide and an organoboron compound, such as an arylboronic acid.[5][8] This reaction is of paramount importance in medicinal chemistry for synthesizing biaryl and heteroaryl structures.[8]
| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Chloro-4-methoxy-5-phenylpyrimidine | ~90[6] |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization.
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C5-position.[1][8][9][10]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[1][11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[1]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][9]
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 100 °C with vigorous stirring.[5][12]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, which are prevalent motifs in numerous pharmaceuticals.[4][13] This reaction is expected to be selective for the C5-bromo position of the pyrimidine core.[5]
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[5]
This generalized protocol outlines the amination of the C5-bromo position.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[5]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[5]
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.[1][5]
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Stille and Sonogashira Couplings
Other important C-C bond-forming reactions include the Stille coupling (using organostannane reagents) and the Sonogashira coupling (using terminal alkynes). Similar to the Suzuki coupling, these reactions are expected to be selective for the C5-bromo position.[1][5][9]
Table 3: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 80-90[9] |
| 2 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | DMF | 80 | 18 | 70-80[9] |
Table 4: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | ~85[6] |
Note: Yields are estimated based on typical outcomes for similar 5-bromopyrimidine derivatives.[9]
Stille Coupling (General): [5][9]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent (e.g., toluene).[5]
-
Reagent Addition: Add the organostannane reagent (1.1-1.2 equiv.) via syringe.[5][9]
-
Reaction: Heat the mixture to 80-110 °C with stirring and monitor by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.[9]
Sonogashira Coupling (General): [1]
-
Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[1]
-
Reagent Addition: Add a degassed solvent, a base (e.g., Et₃N), and the terminal alkyne (1.1-1.5 equiv.).[1]
-
Reaction: Stir the mixture at a temperature between room temperature and 60°C and monitor for completion.[1]
-
Work-up: Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.[1]
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[5] This provides a complementary method for functionalization, often occurring at a different position than palladium-catalyzed reactions.[5]
| Nucleophile | Product Type | Conditions |
| Amines (R₂NH) | 2-Amino-5-bromo-4-methoxypyrimidines | Heat in a polar solvent like ethanol or DMF, often with a base.[1] |
| Alkoxides (RO⁻) | 2-Alkoxy-5-bromo-4-methoxypyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol.[1] |
This protocol provides a general method for the substitution of the C2-chloro group.[1][5][12]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[5]
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) if the amine is used as its salt.[5]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-120 °C).[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[5]
-
Purification: Purify the crude product by crystallization or column chromatography.[1]
Application in Drug Discovery: VEGFR-2 Inhibition
Pyrimidine derivatives are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[8] The functionalization of the this compound core provides a pathway to novel inhibitors of key signaling pathways, such as the one mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[9]
Conclusion
This compound is a highly valuable synthetic intermediate that allows for selective and sequential functionalization through a variety of modern synthetic methodologies.[5][9] The protocols and data presented in this guide, based on established procedures for analogous compounds, provide a solid foundation for researchers to develop efficient and selective syntheses of novel pyrimidine derivatives for applications in drug discovery and materials science.[5][9] It is recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Structural Analysis of 5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive structural analysis of 5-Bromo-4-chloro-6-methoxypyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of its bromo, chloro, and methoxy functional groups on the pyrimidine core allows for regioselective modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules.
While experimentally determined structural data for this specific compound is limited in published literature, this guide consolidates predicted spectroscopic data based on structurally analogous compounds and provides detailed, adaptable experimental protocols for its synthesis and characterization.[1][2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol |
| CAS Number | 4319-88-4 |
| Appearance | Expected to be a crystalline solid |
| Solubility | Predicted to be soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH) |
Spectroscopic Data (Predicted)
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrimidine structures.[1][2]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 |
| ~4.1 | Singlet | 3H | -OCH₃ |
Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent nitrogen atoms and the chloro and bromo substituents. The methoxy protons are expected to appear as a distinct singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C-6 |
| ~162 | C-4 |
| ~159 | C-2 |
| ~108 | C-5 |
| ~56 | -OCH₃ |
Note: The carbon atoms directly attached to the electronegative nitrogen, oxygen, and halogen atoms are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[2]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 222/224/226 | [M]⁺ (Molecular ion peak cluster) |
| 207/209/211 | [M-CH₃]⁺ |
| 194/196/198 | [M-CO]⁺ |
| 143/145 | [M-Br]⁺ |
| 187/189 | [M-Cl]⁺ |
Note: The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis Protocol: Bromination of 4-chloro-6-methoxypyrimidine
This protocol is adapted from general procedures for the bromination of pyrimidine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Structural Characterization Protocols
-
Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
Ionization Method: For a volatile compound like this, Electron Ionization (EI) is a suitable technique. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2] For less volatile samples or to obtain a stronger molecular ion peak, a soft ionization technique like Electrospray Ionization (ESI) can be used.[2]
-
Sample Preparation (for ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Expected characteristic peaks include C-H stretching (aromatic and methyl), C=N and C=C stretching of the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching in the fingerprint region.
Visualizations
The following diagrams illustrate the general synthetic and analytical workflow for this compound.
Caption: General synthetic workflow for this compound.
Caption: Workflow for the structural analysis of the purified product.
References
The Architects of Life's Code: A Technical Guide to the Discovery and History of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a fundamental scaffold in the theater of life. As a core component of the nucleobases cytosine, thymine, and uracil, it is intrinsically woven into the fabric of genetic material, governing the very essence of cellular function and heredity. Beyond this profound biological role, the pyrimidine framework has emerged as a "privileged structure" in the realm of medicinal chemistry, providing a versatile blueprint for the design of a multitude of therapeutic agents. This technical guide delves into the rich history of substituted pyrimidines, from their initial discovery to their synthesis and evolution into life-saving pharmaceuticals. We will explore key experimental protocols, quantitative structure-activity relationships, and the intricate signaling pathways modulated by these remarkable molecules.
A Journey Through Time: Key Milestones in Pyrimidine Chemistry
The story of pyrimidines begins not with a synthetic chemist's flask, but with the curiosity of early biochemists exploring the components of life. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, from the oxidation of uric acid.[1] However, it was the latter half of the 19th century that marked the true genesis of pyrimidine chemistry. A pivotal moment arrived in 1879 when Grimaux achieved the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[2] This breakthrough laid the foundation for a systematic exploration of this new class of compounds.
The late 19th and early 20th centuries witnessed a flurry of activity in pyrimidine synthesis. The systematic study of pyrimidines is largely credited to Pinner, who, starting in 1884, synthesized derivatives by condensing ethyl acetoacetate with amidines and first coined the term "pyrimidin" in 1885.[2] The parent, unsubstituted pyrimidine ring was first prepared by Gabriel and Colman in 1900.[2] Foundational synthetic methods, such as the Principal Synthesis involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents, were established during this era, enabling the creation of a diverse array of substituted pyrimidines.[2]
The biological significance of pyrimidines as components of nucleic acids was a groundbreaking discovery that solidified their importance. This understanding paved the way for the development of antimetabolites, a class of drugs that interfere with metabolic pathways. A landmark achievement in this area was the synthesis of 5-fluorouracil (5-FU) in the 1950s, a compound that remains a cornerstone of cancer chemotherapy to this day. The latter half of the 20th century and the dawn of the 21st have seen an explosion in the development of highly targeted therapies based on substituted pyrimidines, including kinase inhibitors like Imatinib and statins such as Rosuvastatin, revolutionizing the treatment of various diseases.
The Art of Creation: Key Synthetic Protocols
The versatility of the pyrimidine scaffold stems from the numerous synthetic routes developed over the years to construct and modify the ring system. Below are detailed experimental protocols for the synthesis of three seminal substituted pyrimidine drugs, representing different eras and therapeutic applications.
Experimental Protocol 1: Synthesis of 5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog that acts as an antimetabolite, interfering with DNA synthesis. A common laboratory-scale synthesis involves the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with urea.
Materials:
-
Sodium methoxide
-
Toluene
-
Ethyl formate
-
Methyl fluoroacetate
-
Methanol
-
Urea
-
Concentrated hydrochloric acid
Procedure:
-
After nitrogen displacement in a reaction vessel, add sodium methoxide to toluene.
-
First, slowly add a portion of ethyl formate, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate.
-
Stir the reaction mixture after the addition is complete.
-
Add methanol and additional sodium methoxide, and continue stirring.
-
Cool the reaction mixture to 15-25 °C and add urea to initiate cyclization.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue, cool, and stir.
-
Adjust the pH of the solution to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-fluorouracil.
Experimental Protocol 2: Synthesis of Imatinib Mesylate
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. Its synthesis is a multi-step process involving the construction of the core pyrimidine ring followed by successive coupling reactions.
Materials:
-
3-Acetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
2-Methyl-5-nitrophenylguanidine nitrate
-
Potassium hydroxide (KOH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
4-(Chloromethyl)benzoyl chloride
-
1-Methylpiperazine
-
Methanesulfonic acid
-
Various organic solvents (e.g., ethanol, isopropanol)
Procedure:
-
Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one: React 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal at 85°C for 8 hours.
-
Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in ethanol and add 2-methyl-5-nitrophenylguanidine nitrate and potassium hydroxide. Reflux the mixture for 18 hours. After cooling, filter the solid, wash with isopropanol and then water until the filtrate is neutral, and dry the product.
-
Reduction of the nitro group: The nitro-substituted pyrimidine derivative is reduced to the corresponding amine, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, typically through catalytic hydrogenation using palladium on carbon and hydrogen gas.
-
Amidation: React the resulting amine with 4-(chloromethyl)benzoyl chloride to form the amide linkage.
-
Nucleophilic substitution: React the chloromethyl group with 1-methylpiperazine to introduce the piperazine moiety, yielding imatinib free base.
-
Salt formation: Dissolve the imatinib base in a suitable solvent and treat with methanesulfonic acid to precipitate imatinib mesylate.
Experimental Protocol 3: Synthesis of Rosuvastatin Calcium
Rosuvastatin is a statin medication used to lower cholesterol. Its synthesis involves the construction of a complex chiral side chain which is then coupled to the pyrimidine core.
Materials:
-
(4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate (chiral side-chain precursor)
-
2-Mercapto-5-methyl-1,3,4-thiadiazole
-
Inorganic base (e.g., K2CO3)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Hydrogen peroxide
-
Pyrimidine aldehyde core
-
Base for Julia-Kocienski Olefination (e.g., a strong base like NaHMDS or KHMDS)
-
Calcium chloride
-
Various organic solvents (e.g., NMP, DMSO, ethyl acetate)
Procedure:
-
Synthesis of the sulfone intermediate:
-
React (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of an inorganic base and a phase transfer catalyst in a solvent such as NMP or DMSO at 100-120 °C.
-
Oxidize the resulting sulfide intermediate with hydrogen peroxide to obtain the corresponding sulfone.
-
-
Julia-Kocienski Olefination:
-
Perform a Julia-Kocienski olefination reaction between the sulfone intermediate and the pyrimidine aldehyde core in the presence of a strong base to form the alkene linkage.
-
-
Deprotection and Hydrolysis:
-
The protecting groups on the side chain are removed, and the ester is hydrolyzed to the carboxylic acid.
-
-
Salt Formation:
-
Treat the rosuvastatin carboxylic acid with a calcium salt, such as calcium chloride, to form rosuvastatin calcium.
-
Quantifying a Revolution: Structure-Activity Relationships
The development of potent and selective pyrimidine-based drugs hinges on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these molecules. The following tables summarize key quantitative data for various classes of substituted pyrimidines.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Caco-2 IC50 (µM) | A549 IC50 (µM) | HT1080 IC50 (µM) | Hela IC50 (µM) | Reference |
| 5 | 76.92 | 148 | 96.25 | 74.8 | [3] |
| 7 | 43.75 | 17.50 | 73.08 | 68.75 | [3] |
Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Caco2 IC50 (µM) | Reference |
| 4a | 2.958 | 3.304 | 10.350 | [4] |
| 4d | 4.798 | > 50 | 9.632 | [4] |
| 4e | > 50 | > 50 | 7.172 | [4] |
| 4f | 1.629 | > 50 | > 50 | [4] |
| 4g | 4.680 | > 50 | 6.909 | [4] |
| 4i | 1.841 | 2.305 | 4.990 | [4] |
| Doxorubicin | 8.029 | 7.35 | 11.29 | [4] |
Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | EGFR IC50 (µM) | Reference |
| 4 | 0.054 | [5] |
| 15 | 0.135 | [5] |
| 16 | 0.034 | [5] |
Illuminating the Mechanism: Signaling Pathways and Workflows
To fully appreciate the therapeutic impact of substituted pyrimidines, it is crucial to visualize their interactions within the complex network of cellular signaling. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for our three exemplar drugs, as well as a typical experimental workflow in drug discovery.
Conclusion
The journey of substituted pyrimidines, from their initial isolation from natural sources to their rational design as highly specific therapeutic agents, is a testament to the power of chemical synthesis and a deep understanding of biological processes. This technical guide has provided a glimpse into the rich history, synthetic methodologies, and profound biological impact of this remarkable class of molecules. As our knowledge of cellular signaling continues to expand, the versatile pyrimidine scaffold will undoubtedly remain a cornerstone of drug discovery, offering new hope for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyrimidines are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. As structural analogs of the natural pyrimidine nucleobases (uracil, cytosine, and thymine), these molecules can interfere with nucleic acid metabolism and synthesis. This interference is the basis for their potent application as anticancer and antiviral drugs.[1][2] The strategic placement of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 5-position of the pyrimidine ring profoundly alters the molecule's electronic properties, size, and lipophilicity.[3] These modifications, in turn, dictate the compound's physicochemical properties, which are paramount for its pharmacokinetic and pharmacodynamic profile, including absorption, distribution, metabolism, excretion (ADME), and target engagement.
This technical guide provides a comprehensive overview of the core physicochemical properties of key halogenated pyrimidines, details the experimental protocols for their determination, and visualizes their mechanisms of action and analytical workflows.
Core Physicochemical Properties
The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its fundamental physicochemical characteristics. For halogenated pyrimidines, properties such as solubility, pKa, lipophilicity, and melting point are critical determinants of their drug-like properties.
Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. Halogenated pyrimidines exhibit a range of solubilities, which can be influenced by the specific halogen, temperature, and the solvent system.[4]
| Compound | Solvent | Solubility | Temperature (°C) |
| 5-Fluorouracil | Water | ~12.2 g/L | 20 |
| 5-Fluorouracil | PBS (pH 7.2) | ~8 mg/mL | Not Specified |
| 5-Chlorouracil | Water | 2.501 g/L | 25 |
| Trifluridine | Water | Soluble | Not Specified |
Acidity Constant (pKa)
The pKa value indicates the tendency of a molecule to ionize at a given pH. This property is vital as it affects a drug's solubility, lipophilicity, and ability to cross biological membranes.
| Compound | pKa |
| 5-Fluorouracil | ~8.0[5] |
| 5-Chlorouracil | 6.77 (Predicted)[1] |
| Trifluridine | ~7.85[6] |
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and overall ADME properties.
| Compound | LogP |
| 5-Fluorouracil | -0.78[7] |
| 5-Chlorouracil | -0.3[8] |
| Trifluridine | -0.5[9] |
Melting Point
The melting point is an indicator of a compound's purity and the strength of its crystal lattice. It is an important parameter for pharmaceutical formulation and stability.[10]
| Compound | Melting Point (°C) |
| 5-Fluorouracil | 282-286 (decomposes)[5] |
| 5-Chlorouracil | >300 (decomposes)[11][12] |
| Trifluridine | 190-193[6] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies.
Solubility Determination (Thermodynamic Shake-Flask Method)
This method establishes the equilibrium solubility of a compound.
-
Preparation: An excess amount of the solid halogenated pyrimidine is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining pKa values.[13][14][15][16]
-
Sample Preparation: A precise amount of the halogenated pyrimidine is dissolved in a suitable solvent (often a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[17] The solution's ionic strength is kept constant using an inert salt like KCl.[13]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO2.[13]
-
Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added in small, precise increments.[17]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.
Lipophilicity (LogP) Determination (RP-HPLC Method)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[18][19][20][21][22]
-
System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of reference compounds with known LogP values are injected into the system. Their retention times (t_R_) are recorded.
-
Calculation of Capacity Factor (k'): For each reference compound, the capacity factor is calculated using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Standard Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of the reference compounds. A linear relationship is established.
-
Sample Analysis: The halogenated pyrimidine sample is injected under the identical chromatographic conditions, and its retention time is measured.
-
LogP Determination: The log k' for the sample is calculated and used to determine its LogP value from the calibration curve's linear equation.[18]
Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[23][24][25]
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard with a known melting point and heat of fusion (e.g., indium).[26]
-
Sample Preparation: A small, accurately weighed amount of the halogenated pyrimidine (typically 1-5 mg) is placed into an aluminum DSC pan, which is then hermetically sealed.[25]
-
Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 2-10 °C/min) under an inert nitrogen atmosphere.[25]
-
Data Acquisition: The instrument records the heat flow to the sample versus temperature.
-
Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak is proportional to the heat of fusion.
Crystal Structure Determination (Single-Crystal X-Ray Diffraction)
This technique provides the definitive three-dimensional arrangement of atoms within a crystal.[27][28][29][30][31]
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm) of the halogenated pyrimidine.[28] This is achieved through various methods like slow evaporation or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of scattered X-rays) is recorded by a detector.[29]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[28]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
Biological Context and Signaling Pathways
The physicochemical properties of halogenated pyrimidines directly influence their biological activity. 5-Fluorouracil (5-FU) serves as a paradigm for understanding how these compounds exert their therapeutic effects at a molecular level.
Mechanism of Action of 5-Fluorouracil
5-FU is a prodrug that must be anabolized intracellularly to its active metabolites to exert its cytotoxic effects.[32][33] Its primary mechanisms involve the inhibition of a key enzyme in DNA synthesis and the fraudulent incorporation into both RNA and DNA.[33][34]
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[35][36] This complex blocks the enzyme's normal function—the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source for one of the four DNA bases.[35] The resulting depletion of dTTP ("thymineless death") inhibits DNA synthesis and repair.[37][38]
-
Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, disrupting RNA processing and function.[34] FdUTP is incorporated into DNA, leading to DNA damage and fragmentation.[33]
5-FU and p53 Activation Pathways
The cellular stress induced by 5-FU triggers various signaling cascades, often culminating in the activation of the tumor suppressor protein p53.[39] Activation of p53 can occur through multiple mechanisms, leading to cell cycle arrest or apoptosis. One described pathway involves calcium signaling, while another involves the Fas death receptor.
-
Calcium-Calmodulin Pathway: In some cancer cells, 5-FU stimulates the influx of extracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ activates calmodulin (CaM), which in turn promotes the phosphorylation and activation of p53, ultimately leading to apoptosis.[40]
-
p53-Fas Pathway: 5-FU treatment can upregulate p53, which then increases the expression of the Fas receptor (a death receptor) on the cell surface. This sensitizes the cells to apoptosis induced by Fas ligand (FasL), which may be present on immune cells like cytotoxic T lymphocytes.[41][42]
Experimental and Logical Workflows
A systematic approach to characterizing halogenated pyrimidines is crucial in a drug discovery and development setting. The workflow integrates the synthesis, purification, and comprehensive profiling of the compound's physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. 5-Fluorouracil | 51-21-8 [chemicalbook.com]
- 6. Trifluridine | 70-00-8 [chemicalbook.com]
- 7. ijrti.org [ijrti.org]
- 8. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluridine (USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. westlab.com [westlab.com]
- 11. chembk.com [chembk.com]
- 12. 5-Chlorouracil | 1820-81-1 [chemicalbook.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. agilent.com [agilent.com]
- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 21. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. meetrajesh.com [meetrajesh.com]
- 24. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 25. scielo.br [scielo.br]
- 26. Calibrating DSC Temperature [deng.folk.ntnu.no]
- 27. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]
- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 29. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 30. Small Molecule X-Ray Crystallography, Theory and Workflow [ouci.dntb.gov.ua]
- 31. researchgate.net [researchgate.net]
- 32. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 33. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 35. researchgate.net [researchgate.net]
- 36. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ashpublications.org [ashpublications.org]
- 38. spandidos-publications.com [spandidos-publications.com]
- 39. researchgate.net [researchgate.net]
- 40. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 42. augusta.elsevierpure.com [augusta.elsevierpure.com]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4), a key building block in pharmaceutical and agrochemical research. The following sections detail the associated hazards, recommended handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.
| Property | Value |
| CAS Number | 4319-88-4 |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol [1] |
| Appearance | Typically a solid |
| Storage | Store in an inert atmosphere at 2-8°C[1]. Keep in a dry, sealed place. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Classification | |
| Pictogram | |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed[1]. H315: Causes skin irritation[1][2][3]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][2]. P264: Wash skin thoroughly after handling[1]. P270: Do not eat, drink or smoke when using this product[1]. P271: Use only outdoors or in a well-ventilated area[1]. P280: Wear protective gloves/protective clothing/eye protection/face protection[3]. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[1]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[1]. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. P330: Rinse mouth[1]. P332+P313: If skin irritation occurs: Get medical advice/attention[1]. P337+P313: If eye irritation persists: Get medical advice/attention[1]. P362: Take off contaminated clothing and wash before reuse[3]. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed[1]. P405: Store locked up[1]. Disposal: P501: Dispose of contents/container to an approved waste disposal plant[1]. |
Toxicological Information
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[3]. It is recommended to handle this compound with the caution appropriate for a potentially hazardous substance. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC[3].
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed frequently, especially after contamination.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is in an inert atmosphere at 2-8°C[1].
-
Avoid moisture.
References
Potential Impurities in the Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential impurities that may arise during the synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine, a crucial building block in the development of novel therapeutics. Understanding and controlling these impurities is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the probable synthetic pathways, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their identification and quantification.
Overview of Synthetic Pathways and Potential Impurity Formation
While multiple synthetic routes to this compound are conceivable, a common and logical approach involves the chlorination of a pyrimidinone precursor followed by methoxylation, or vice-versa, and subsequent bromination. A plausible synthetic pathway is outlined below, which serves as a basis for identifying potential impurities.
A likely synthetic route starts from a substituted uracil derivative. The synthesis can be conceptualized in the following stages, each presenting a potential for impurity generation:
-
Chlorination: Conversion of a pyrimidinone (a hydroxy pyrimidine) to a dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Methoxylation: Selective replacement of one of the chloro groups with a methoxy group using sodium methoxide.
-
Bromination: Introduction of a bromine atom at the 5-position of the pyrimidine ring.
The order of these steps can be varied, leading to different intermediates and potentially different impurity profiles. For the purpose of this guide, we will consider a synthesis pathway and discuss the impurities that could arise at each step.
Below is a DOT script representation of a plausible synthesis pathway.
Classification and Tabulation of Potential Impurities
Impurities can be classified based on their origin, such as starting materials, intermediates, by-products of side reactions, and degradation products. The following table summarizes the potential impurities in the synthesis of this compound.
| Impurity Class | Potential Impurity | Chemical Structure | Plausible Origin |
| Starting Material | 5-Bromouracil | 5-bromo-1H-pyrimidine-2,4(3H)-dione | Incomplete reaction during chlorination. |
| Intermediate | 5-Bromo-4,6-dichloropyrimidine | 5-bromo-4,6-dichloropyrimidine | Incomplete methoxylation. |
| Isomeric Impurity | 5-Bromo-6-chloro-4-methoxypyrimidine | 5-bromo-6-chloro-4-methoxypyrimidine | Non-selective methoxylation. |
| Over-reaction By-product | 5-Bromo-4,6-dimethoxypyrimidine | 5-bromo-4,6-dimethoxypyrimidine | Reaction of both chloro groups with sodium methoxide. |
| Under-brominated Impurity | 4-Chloro-6-methoxypyrimidine | 4-chloro-6-methoxypyrimidine | Incomplete bromination (if bromination is the final step). |
| Hydrolysis Product | 5-Bromo-4-chloro-6-hydroxypyrimidine | 5-bromo-4-chloro-6-hydroxypyrimidine | Hydrolysis of the product during workup or storage. |
| Dehalogenated Impurity | 4-Chloro-6-methoxypyrimidine | 4-chloro-6-methoxypyrimidine | Reductive dehalogenation during synthesis or purification. |
Detailed Experimental Protocols
Synthesis of 5-Bromo-4,6-dichloropyrimidine (Intermediate)
This protocol is adapted from the synthesis of similar dichloropyrimidines.
Materials:
-
5-Bromouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Potassium carbonate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add 5-bromouracil, toluene, and N,N-dimethylaniline.
-
With stirring, add phosphorus oxychloride dropwise at a controlled temperature (e.g., 30°C).
-
After the addition is complete, slowly raise the temperature to reflux (e.g., 100-110°C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it into a mixture of ice and water.
-
Neutralize the aqueous solution with potassium carbonate to a pH of 9-10.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Final Product)
Materials:
-
5-Bromo-4,6-dichloropyrimidine
-
Sodium methoxide
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-Bromo-4,6-dichloropyrimidine in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Method for Impurity Profiling by HPLC-UV
This High-Performance Liquid Chromatography (HPLC) with UV detection method is a general approach for the analysis of halogenated pyrimidines and would require optimization for this specific application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Analytical Method for Volatile Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar analytes (e.g., VF-624ms or equivalent)
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-500
Visualization of Workflows and Relationships
General Synthesis and Impurity Formation Workflow
The following diagram illustrates the overall workflow from synthesis to the identification of potential impurities.
Analytical Workflow for Impurity Profiling
This diagram outlines the logical steps for the analysis and characterization of impurities.
Conclusion
The control of impurities in the synthesis of this compound is a critical aspect of pharmaceutical development. A thorough understanding of the synthetic process and potential side reactions allows for the proactive identification and control of impurities. The implementation of robust analytical methods, such as the HPLC-UV and GC-MS protocols outlined in this guide, is essential for ensuring the purity and quality of this important synthetic intermediate. This guide provides a foundational framework for researchers and drug development professionals to address the challenges of impurity profiling in the synthesis of this compound.
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where arylamine moieties are common structural motifs. The substrate, 5-Bromo-4-chloro-6-methoxypyrimidine, offers a versatile platform for the synthesis of complex substituted pyrimidines due to the presence of two different halogen atoms with distinct reactivities.
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of this compound. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for chemoselective amination, providing a strategic advantage in multistep synthetic routes.
Chemoselectivity: C5-Br versus C4-Cl
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position. This difference in reactivity allows for the selective amination at the C5 position while leaving the C4-chloro substituent available for subsequent functionalization.[1]
By carefully selecting the palladium precursor, ligand, base, and reaction conditions, a high degree of chemoselectivity can be achieved. For the subsequent amination at the less reactive C-Cl bond, more forcing conditions or more specialized, electron-rich, and bulky phosphine ligands are typically required.
Catalytic System Selection
The choice of the catalytic system is crucial for a successful Buchwald-Hartwig amination. The system comprises a palladium precursor and a phosphine ligand.
Palladium Precursors: Commonly used palladium precursors include:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Palladium precatalysts incorporating the phosphine ligand.
Phosphine Ligands: The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.[2] For the amination of heteroaryl halides, biarylphosphine ligands are often highly effective. Suitable ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
The combination of Pd(OAc)₂ or Pd₂(dba)₃ with one of these ligands is a common starting point for reaction optimization.
Reaction Parameters
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include:
-
NaOtBu (Sodium tert-butoxide)
-
KOtBu (Potassium tert-butoxide)
-
Cs₂CO₃ (Cesium carbonate)
-
K₃PO₄ (Potassium phosphate)
Sodium tert-butoxide is often a highly effective base for these transformations.
Solvent: Anhydrous, deoxygenated solvents are essential for the reaction. Commonly used solvents include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
Temperature: The reaction temperature is a critical parameter for controlling selectivity. Lower temperatures generally favor selective reaction at the more reactive C-Br bond. Typical reaction temperatures range from 80 to 110 °C.
Experimental Protocols
The following protocols are provided as a starting point for the selective Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine substrates.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is a general guideline for the selective amination at the C5 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and pre-activation of the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of related dihalogenated pyrimidines. These conditions can serve as a starting point for the optimization of the amination of this compound.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Not reported | General Protocol |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Not reported | [3] |
| 3 | Arylamines | PdCl₂(dppf) (5) | - | NaOtBu (2.0) | Toluene | 110 | 70-90 | General Protocol |
| 4 | Alkylamines | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 80 | Not reported | General Protocol |
Note: The yields presented are typical for related substrates and may vary for this compound. Optimization is recommended to achieve the best results.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 5-Bromo-4-chloro-6-methoxypyrimidine, a versatile building block in medicinal chemistry. The selective functionalization of this scaffold is crucial for the synthesis of novel compounds in drug discovery programs.
Introduction
This compound is a valuable starting material for the synthesis of complex heterocyclic compounds.[1] Its structure features two different halogen atoms, allowing for selective cross-coupling reactions. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, enabling selective functionalization at the 5-position.[2][3][4] The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is particularly useful for introducing alkynyl moieties at this position.[5][6] This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[5][6]
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds selectively at the C5-Br bond. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7] The generally accepted mechanism involves a catalytic cycle for both palladium and copper.[5][8] The palladium cycle includes oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5][8] The copper cycle involves the formation of the copper acetylide from the terminal alkyne, facilitated by the base.[5]
Recommended Reaction Protocol
This protocol provides a starting point for the selective Sonogashira coupling at the C5-Br position of this compound. Optimization may be required for specific terminal alkynes.
Table 1: Reaction Components and Conditions
| Component | Suggested Reagent/Condition | Molar Equiv. / Amount | Notes |
| Substrate | This compound | 1.0 equiv. | --- |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equiv. | The exact equivalent may need optimization.[1] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol% | Other common catalysts include Pd(PPh₃)₄.[1][2] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 4 - 10 mol% | --- |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 equiv. | The base also often serves as a co-solvent.[1][6] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sufficient to dissolve reactants | The solvent must be anhydrous and degassed.[1] |
| Temperature | Room Temperature to 60 °C | --- | Higher temperatures may be needed for less reactive substrates.[1] |
| Reaction Time | 3 - 12 hours | --- | Monitor reaction progress by TLC or LC-MS.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | --- | Essential to prevent catalyst degradation. |
Detailed Experimental Protocol
-
Reaction Setup : To a dry, oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition : Under a positive flow of the inert gas, add a degassed solvent (e.g., THF) via syringe, followed by the base (e.g., triethylamine, 2.5 equiv.).
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv.) to the stirred reaction mixture via syringe.
-
Reaction Execution : Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-4-chloro-6-methoxypyrimidine.
Visualizing the Process
To better understand the experimental steps and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low Yield : If the reaction yield is low, consider increasing the catalyst loading or screening different palladium catalysts and ligands.[2] Bulky biarylphosphine ligands such as SPhos or XPhos may be beneficial for challenging couplings.[2] Additionally, ensure that the solvent and reagents are strictly anhydrous and deoxygenated.
-
Homocoupling : The formation of undesired homocoupled products (dimerization of the alkyne) can occur. This can sometimes be minimized by the slow addition of the alkyne or by adjusting the reaction temperature.
-
Lack of Reactivity : For sterically hindered or electron-rich alkynes, higher reaction temperatures may be necessary. However, be aware that high temperatures can also lead to side reactions.[9]
By following this detailed protocol and considering the provided optimization strategies, researchers can effectively utilize the Sonogashira coupling for the selective functionalization of this compound, enabling the synthesis of novel compounds for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1] Strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. Halogenated pyrimidines, such as 5-Bromo-4-chloro-6-methoxypyrimidine, are versatile building blocks in medicinal chemistry. The differential reactivity of the halogen substituents allows for selective, sequential introduction of various moieties, making it a valuable precursor for the synthesis of a diverse range of kinase inhibitors targeting critical signaling pathways in diseases like cancer.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound and structurally similar analogs. The protocols focus on key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are instrumental in the construction of these complex molecules.
Note: While this compound is a valuable synthetic intermediate, specific examples of kinase inhibitors derived directly from this starting material are limited in the readily available scientific literature. Therefore, the following protocols and quantitative data are based on established procedures for structurally analogous compounds, such as 5-bromo-2,4-dichloropyrimidine and other substituted pyrimidines. These examples serve as a robust guide for the development of synthetic routes starting from this compound.
Key Synthetic Strategies
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C5 position, leaving the C4-chloro group available for subsequent transformations.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, typically to introduce aryl or heteroaryl moieties at the C5 position.
2. Buchwald-Hartwig Amination: This cross-coupling reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various amine-containing side chains that can be crucial for target engagement and pharmacokinetic properties.
3. Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position can be displaced by nucleophiles, often after the C5 position has been functionalized.
Target Kinases and Signaling Pathways
Pyrimidine-based inhibitors have been successfully developed to target a range of kinases involved in oncogenic signaling. The following sections detail some of the key kinase targets and their associated signaling pathways.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common driver in various cancers.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels. Tumor growth is highly dependent on angiogenesis for nutrient and oxygen supply. Inhibiting VEGFR signaling can therefore suppress tumor growth by cutting off its blood supply.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells.
References
Application Notes and Protocols: 5-Bromo-4-chloro-6-methoxypyrimidine in the Synthesis of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-4-chloro-6-methoxypyrimidine as a key intermediate in the synthesis of p38 MAP kinase inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1] Consequently, the development of potent and selective p38 MAPK inhibitors is a significant area of therapeutic research.[1][2]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] this compound is a valuable building block for the synthesis of such inhibitors due to its distinct reactivity at the C4 and C5 positions, allowing for sequential and regioselective functionalization. The chloro substituent at the C4 position is susceptible to nucleophilic aromatic substitution, while the bromo group at the C5 position is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity enables the construction of diverse molecular architectures for targeted p38 MAPK inhibition.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a key pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses.[3][4][5] Activation of this pathway ultimately leads to the phosphorylation of downstream transcription factors and protein kinases, regulating processes such as inflammation, apoptosis, and cell differentiation.[4][6]
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Quantitative Data: p38 MAP Kinase Inhibitor Potency
The following table summarizes the in vitro potency of various p38 MAP kinase inhibitors, providing a benchmark for newly synthesized compounds.
| Compound ID | Scaffold | p38α IC50 (nM) | Reference |
| SB203580 | Pyridinyl-imidazole | 43 | [7] |
| BIRB 796 | Diaryl urea | < 1 (Kd) | |
| Compound 13m | N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide | 31 | [7] |
| Nicotinonitrile-benzofuran hybrid (6f) | Nicotinonitrile-benzofuran | 40 | [7] |
| AKP-001 | Isoxazole | - | [8] |
Experimental Protocols
The following protocols describe a representative two-step synthesis of a hypothetical p38 MAP kinase inhibitor, "Pyr-Inhibitor-1" , from this compound.
Synthetic Workflow
Caption: Synthetic Workflow for Pyr-Inhibitor-1.
Step 1: Suzuki-Miyaura Coupling
This procedure describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(dppf)Cl2 catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-6-methoxypyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This procedure details the substitution of the C4-chloro group of the intermediate with a primary or secondary amine.
Materials:
-
5-Aryl-4-chloro-6-methoxypyrimidine (from Step 1) (1.0 eq)
-
Amine (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-4-chloro-6-methoxypyrimidine intermediate in NMP or DMF.
-
Add the desired amine and the base (e.g., DIPEA).
-
Heat the reaction mixture to 80-120 °C and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to afford the final p38 MAP kinase inhibitor, Pyr-Inhibitor-1 .
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel p38 MAP kinase inhibitors. Its differential reactivity allows for a modular and efficient approach to constructing complex, biologically active molecules. The protocols and data provided herein serve as a guide for researchers in the design and execution of synthetic strategies targeting the p38 MAP kinase pathway for the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Dysregulation of its signaling pathway is a hallmark of various cancers, making the development of small molecule EGFR inhibitors a cornerstone of modern cancer therapy. Pyrimidine derivatives have emerged as a privileged scaffold in the design of potent EGFR inhibitors due to their structural similarity to the ATP purine core, enabling competitive binding to the kinase domain.
This document provides detailed application notes and protocols for the synthesis of EGFR inhibitors utilizing 5-Bromo-4-chloro-6-methoxypyrimidine as a key starting material. The distinct reactivity of the bromo and chloro substituents on the pyrimidine ring allows for sequential, regioselective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, offering a versatile platform for creating a library of potential EGFR inhibitors.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates critical cellular processes such as proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Uncontrolled activation of this cascade is a common driver of tumor growth.
Caption: Simplified EGFR Signaling Pathway.
Synthetic Strategy
The synthesis of 4-anilino-5-aryl-6-methoxypyrimidine based EGFR inhibitors from this compound typically follows a two-step sequence:
-
Suzuki-Miyaura Coupling: Introduction of an aryl or heteroaryl moiety at the C5 position by selectively reacting the C-Br bond with a corresponding boronic acid.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4 chloro group with a substituted aniline to install the critical 4-anilino pharmacophore.
Caption: General Synthetic Workflow.
Experimental Protocols
The following protocols are generalized procedures adapted from literature for similar substrates and may require optimization for specific reactants.
Protocol 1: Suzuki-Miyaura Coupling at C5
This procedure describes the selective palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position of the pyrimidine core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (5-aryl-4-chloro-6-methoxypyrimidine) by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4
This procedure details the substitution of the C4-chloro group of the intermediate with a substituted aniline.
Materials:
-
5-Aryl-4-chloro-6-methoxypyrimidine (from Protocol 1, 1.0 equiv)
-
Substituted aniline (1.1-1.2 equiv)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Acid catalyst (e.g., a drop of concentrated HCl) or base (e.g., DIPEA) may be required depending on the aniline nucleophilicity.
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-4-chloro-6-methoxypyrimidine and the substituted aniline in the chosen solvent.
-
If required, add the acid or base catalyst.
-
Heat the reaction mixture to reflux (80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., diethyl ether or cold isopropanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final 4-anilino-5-aryl-6-methoxypyrimidine EGFR inhibitor.
Protocol 3: EGFR Kinase Inhibition Assay (In Vitro)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the inhibitor solution.
-
Initiate the reaction by adding the EGFR kinase and ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of pyrimidine-based EGFR inhibitors is highly dependent on the nature of the substituents at the C4, C5, and C6 positions. The 4-anilino group is a critical pharmacophore for binding to the hinge region of the EGFR kinase domain. Substitutions on this aniline ring can further enhance potency. The C5 and C6 positions offer opportunities to modulate selectivity, potency, and pharmacokinetic properties.
The following table summarizes representative data for various 4,5,6-substituted pyrimidine derivatives as EGFR inhibitors from the literature to illustrate these relationships.
| Compound ID | C4-Substituent | C5-Substituent | C6-Substituent | EGFR IC₅₀ (nM) | Reference Cell Line |
| A | 3-Ethynylaniline | H | H | 45 | A549, HL60 |
| B | Phenylamino | H | Phenylamino | 1.7 | MDA-MB-453 |
| C | Phenylamino | H | Phenyl | 0.5 | NIH3T3, MDA-MB-453 |
| D | 3-Chloro-4-fluoroaniline | H | Phenyl | 8-18 | HT29, A549, H460, H1975 |
| E | Phenylamino | Phenyl | H | 3.8 | Hela |
| F | Phenylamino | 3-Fluorophenyl | H | 3.3 | Hela |
| G | Phenylamino | H | 4-Methoxyphenyl | 1.1 | N/A |
| H | 3-Chloro-4-fluoroaniline | H | H | 14.8 | A549, HT29, H460, H1975 |
Note: The data presented are for structurally related pyrimidine derivatives and serve as a guide for the expected potency of compounds synthesized from this compound. Actual IC₅₀ values will vary based on the specific final structure.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel EGFR inhibitors. The strategic and sequential functionalization of the C5 and C4 positions allows for the generation of diverse libraries of 4,5,6-trisubstituted pyrimidines. The protocols and data provided herein offer a foundational guide for researchers in the design, synthesis, and evaluation of new potential therapeutic agents targeting the EGFR signaling pathway.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dihalopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihalopyrimidines are pivotal building blocks in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors. The functionalization of these heterocycles is predominantly achieved through Nucleophilic Aromatic Substitution (SNAr), a versatile and widely used reaction. This process involves the displacement of a halide on the pyrimidine ring by a nucleophile.
A key challenge in the SNAr of dihalopyrimidines, particularly 2,4-dihalopyrimidines, is controlling the regioselectivity of the substitution. The reactivity of the C2 and C4 positions is highly sensitive to the electronic properties of the pyrimidine ring, the nature of the nucleophile, and the specific reaction conditions employed.[1][2] Generally, substitution is favored at the C4 position due to its higher electrophilicity.[3][4] However, specific strategies can be employed to direct the substitution to the C2 position, enabling the synthesis of a diverse range of substituted pyrimidine derivatives.
This document provides detailed experimental protocols for achieving both C4- and C2-selective nucleophilic aromatic substitution on dihalopyrimidines, summarizes quantitative data from representative reactions, and illustrates the underlying principles of regioselectivity.
Factors Influencing Regioselectivity
The regiochemical outcome of SNAr reactions on 2,4-dihalopyrimidines is a delicate balance of electronic and steric effects.
-
C4-Selectivity (General Rule): In most cases, nucleophilic attack preferentially occurs at the C4 position.[3][4] This is attributed to the C4 position being more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack. This selectivity holds true for a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides under standard conditions.[2][4]
-
Enhancing C4-Selectivity: The presence of an electron-withdrawing group (EWG) at the C5 position strongly activates the C4 position towards nucleophilic attack, leading to excellent C4-selectivity.[5]
-
Achieving C2-Selectivity: While less common, C2-selectivity can be achieved under specific conditions.
-
Tertiary Amine Nucleophiles: The use of tertiary amines as nucleophiles can surprisingly lead to excellent C2 selectivity. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation, yielding a product that formally corresponds to the reaction of a secondary amine at the C2 position.[5]
-
Electron-Donating Groups: An electron-donating group at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1]
-
Catalysis: Palladium-catalyzed cross-coupling reactions, while distinct from SNAr, have been developed to achieve C2-selective C-S bond formation, highlighting the possibility of overriding the inherent C4 preference through catalytic cycles.[3][6]
-
Caption: Factors governing regioselectivity in SNAr on 2,4-dihalopyrimidines.
Experimental Protocols
The following protocols provide detailed methodologies for common SNAr reactions on dihalopyrimidines.
General Experimental Workflow
The typical workflow for performing an SNAr reaction involves reaction setup, monitoring, workup, and purification, followed by characterization of the final product.
Caption: General experimental workflow for SNAr on dihalopyrimidines.
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol describes a typical procedure for the regioselective substitution of the C4-chloride of 2,4-dichloropyrimidine with a primary or secondary amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 equivalents)
-
Base (e.g., DIPEA, Et3N, K2CO3) (1.5 - 2.0 equivalents)
-
Solvent (e.g., n-Butanol, IPA, DMF, NMP)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent (e.g., n-Butanol), add the amine nucleophile (1.1 eq) and the base (e.g., DIPEA, 1.5 eq).[2]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 2-24 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., Ethyl Acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure C4-substituted product.
-
Characterize the product by NMR and MS to confirm its structure and purity.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine
This protocol is adapted from a method that achieves high C2-selectivity on an activated pyrimidine system using a tertiary amine nucleophile.[5]
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Tertiary amine nucleophile (e.g., Triethylamine) (5.0 equivalents)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Chloroform - CHCl3)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in chloroform.
-
Add the tertiary amine nucleophile (e.g., triethylamine, 5.0 eq) and a non-nucleophilic base like DIPEA.[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 3 hours).[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C2-aminated product.
-
Characterize the product by NMR (¹H and ¹³C) and HRMS to confirm the structure and regiochemistry.[5]
Data Presentation
The following tables summarize quantitative data for representative SNAr reactions on dihalopyrimidines, showcasing the effect of different nucleophiles and conditions on regioselectivity and yield.
Table 1: C4-Selective Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions (Solvent, Base, Temp.) | Time (h) | Product Position | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100 °C (MW) | 0.25 | C4 | 80 | [7] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100 °C (MW) | 0.25 | C4 | 77 | [7] |
| 2,4-Dichloropyrimidine | Morpholine | nBuOH, DIPEA, 80 °C | 12 | C4 | >95 (crude) | [2] |
| 2,4,5-Trichloropyrimidine | Aniline | TFA, IPA, reflux | 16 | C4 | 85 | [2] |
| 2-MeSO₂-4-Cl-pyrimidine | Amines | N/A | N/A | C4 | Selective | [8] |
Table 2: C2-Selective Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions (Solvent, Base, Temp.) | Time (h) | Product Position | Yield (%) | Reference |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, DIPEA, 40 °C | 3 | C2 (as diethylamine) | 91 | [5] |
| 2,4-Dichloro-5-nitropyrimidine | N,N-Dibenzylmethylamine | CHCl₃, 40 °C | 1 | C2 (as N-benzyl-N-methyl) | 95 | [5] |
| 2,4-Dichloro-5-nitropyrimidine | N-Methylpiperidine | CHCl₃, 40 °C | 1 | C2 (as piperidine) | 71 | [5] |
| 2-MeSO₂-4-Cl-pyrimidine | Alkoxides | N/A, -78 °C | N/A | C2 | Selective | [8] |
| 2,4-Dichloro-6-NHMe-pyrimidine | Bromide (surrogate) | N/A | N/A | C2 | Preferred (QM calc.) | [1] |
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Page loading... [wap.guidechem.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for 5-Bromo-4-chloro-6-methoxypyrimidine as a Pharmaceutical Intermediate
Introduction
5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4) is a highly functionalized pyrimidine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of a methoxy group and two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—allows for selective, sequential chemical transformations. This differential reactivity makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors, which are a cornerstone of modern oncology.[2][3][4]
These application notes provide researchers, scientists, and drug development professionals with an overview of the key chemical transformations involving this compound, detailed experimental protocols for its use, and its application in the synthesis of biologically active compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 4319-88-4 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [5] |
| Appearance | Crystalline Solid | [5] |
| Storage | Store at -20°C, sealed refrigeration | [1][5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol | [5] |
Reactivity Overview
The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. This allows for regioselective functionalization, enabling the construction of complex molecular architectures.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond at the C5 position is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions.[6][7][8] This follows the general reactivity trend for oxidative addition to palladium(0): C-I > C-Br > C-Cl.[8][9][10] Consequently, reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings can be performed selectively at the C5 position, leaving the C4-chloro group available for subsequent transformations.[7][11]
-
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens.[6][7] This allows for the displacement of the chloride by various nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity into the molecular scaffold.
Key Applications in Pharmaceutical Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for creating C-C and C-N bonds, enabling the assembly of complex scaffolds from simple precursors. For this compound, these reactions proceed selectively at the C5-bromo position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids.[3] This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.[3]
Generalized Suzuki-Miyaura Protocol:
-
Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).[3][5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.[5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).[3][5]
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[9]
Table 1: Representative Conditions for Suzuki Coupling of Halogenated Pyrimidines *
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | >85 |
| 3-Furylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | DMF/H₂O | 100 | ~88 |
*Note: Data is based on reactions with structurally similar bromo-chloro-pyrimidines and should be considered a starting point for optimization.[6][7]
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne, a valuable linkage in many pharmaceutical agents.[5] The reaction is co-catalyzed by palladium and copper(I).[5]
Generalized Sonogashira Protocol:
-
Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[5]
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.[5][9]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C).[7][9]
-
Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, filter the mixture through celite to remove the catalyst, concentrate the filtrate, and purify by column chromatography.[9]
Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyrimidines *
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | >85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | ~92 |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | ~80 |
*Note: Data is based on reactions with structurally similar bromo-chloro-pyrimidines and should be considered a starting point for optimization.[7]
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a complementary route for functionalization, typically occurring at the C4-chloro position after the C5 position has been modified via cross-coupling. This sequential approach is highly effective for building molecular complexity.
Generalized Protocol for Amination:
-
Setup: Dissolve the 5-substituted-4-chloro-6-methoxypyrimidine (1.0 equiv.) in a suitable solvent (e.g., isopropanol, DMF, or NMP).[6][7]
-
Reagent Addition: Add the desired amine nucleophile (1.1–1.5 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) if the amine is used as a salt.[6][7]
-
Reaction: Heat the mixture to a temperature ranging from 80 to 120 °C.[6]
-
Monitoring & Work-up: Monitor progress by TLC or LC-MS. Upon completion, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[6][7]
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry as it mimics the purine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases.[2] Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[12][13] this compound is an ideal starting material for building kinase inhibitors through sequential, regioselective functionalization.
This two-step process allows for the introduction of a group at C5 to confer potency and a different group at C4 to modulate selectivity and pharmacokinetic properties, a common strategy in the design of targeted therapies.
General Experimental Workflow
The successful synthesis of pyrimidine derivatives requires careful execution of each step, from initial setup to final purification and analysis.
This compound is a valuable and versatile chemical intermediate for pharmaceutical research. Its well-defined and differential reactivity at the C4 and C5 positions enables the efficient and controlled synthesis of diverse pyrimidine-based compounds. The protocols and data presented here, based on established procedures for analogous systems, provide a solid foundation for researchers to develop novel kinase inhibitors and other potential therapeutic agents. As with any new substrate, small-scale optimization studies are recommended to achieve the highest efficiency and yield for specific synthetic targets.
References
- 1. This compound, CasNo.4319-88-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Synthesis of Privileged Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, including anticancer, antiviral, and antibacterial agents.[1][2][3][4][5] The derivatization of this privileged scaffold through carbon-carbon bond formation is a critical step in the drug discovery process, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this purpose, particularly for the synthesis of biaryl structures.[1][6]
Traditionally, these reactions can be sluggish, often requiring long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[7][8][9] Microwave irradiation offers a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[8] This is achieved through efficient and uniform heating of the reaction mixture, leading to higher yields, improved product purity, and enhanced reproducibility.[9][10][11] These application notes provide a comprehensive guide to the theory and practice of microwave-assisted Suzuki coupling of pyrimidine derivatives, offering detailed protocols and insights for researchers in the pharmaceutical and life sciences sectors.
The Underlying Science: Mechanism and the Microwave Advantage
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[12][13] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines particularly reactive substrates for this transformation.[1][14]
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the pyrimidine halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[12] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Microwave Irradiation
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[8] This leads to a rapid and uniform increase in temperature throughout the reaction vessel, a stark contrast to the often uneven heating of conventional oil baths.[9] This efficient energy transfer dramatically accelerates the reaction rate, often by orders of magnitude. Furthermore, microwave heating can lead to "superheating" of solvents above their boiling points in sealed vessels, further increasing reaction rates.[8] The precise temperature control afforded by modern microwave reactors also minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[8][9]
Experimental Protocols
Materials and Reagents
-
Halogenated Pyrimidine: e.g., 2,4-dichloropyrimidine (0.5 mmol)
-
Aryl or Heteroaryl Boronic Acid: (0.5 mmol)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Base: e.g., Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Solvent: Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)
-
Microwave Reactor Vials: 10 mL, with stir bars
-
Work-up and Purification: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.
General Procedure for Microwave-Assisted Suzuki Coupling
The following protocol is a general guideline and may require optimization for specific substrates. A model reaction using 2,4-dichloropyrimidine and phenylboronic acid is presented.[1]
Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.0025 mmol, 0.5 mol%).[1]
-
Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture to the vial.[1]
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Concentration: Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]
Optimization of Reaction Conditions
The success of a microwave-assisted Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature and time. The following tables summarize the optimization of these parameters for the model reaction between 2,4-dichloropyrimidine and phenylboronic acid.[1][15]
Table 1: Catalyst Screening [1]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 2: Solvent Mixture Screening [1][3]
| Solvent Mixture (v/v) | Yield (%) |
| 1,4-dioxane/H₂O (2:1) | 80 |
| Toluene/H₂O (2:1) | 65 |
| DMF/H₂O (2:1) | 72 |
| Acetonitrile/H₂O (2:1) | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 80 |
| K₃PO₄ | 75 |
| Cs₂CO₃ | 78 |
| Na₂CO₃ | 68 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 4: Temperature and Time Screening [14]
| Temperature (°C) | Time (min) | Yield (%) |
| 80 | 15 | 65 |
| 100 | 15 | 80 |
| 120 | 15 | 78 |
| 100 | 10 | 72 |
| 100 | 20 | 81 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.
Note on Regioselectivity: For di- or polyhalogenated pyrimidines, such as 2,4-dichloropyrimidine, the Suzuki coupling reaction often exhibits high regioselectivity. The C4 position is generally more reactive towards oxidative addition of palladium than the C2 position, leading to the preferential formation of C4-substituted products.[6][15]
Conclusion
Microwave-assisted Suzuki coupling is a highly efficient and robust method for the synthesis of substituted pyrimidine derivatives. The significant reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes it an invaluable tool in modern drug discovery and development.[7][9][11] By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can rapidly generate diverse libraries of pyrimidine-based compounds for biological screening, accelerating the identification of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selective palladium-catalyzed cross-coupling reactions of 5-bromo-4-chloro-6-methoxypyrimidine, a versatile building block in medicinal chemistry. The differential reactivity of the C5-bromo and C4-chloro bonds allows for selective functionalization, enabling the synthesis of diverse substituted pyrimidines for drug discovery programs.
Introduction
This compound is a valuable heterocyclic intermediate due to its two distinct halogen atoms, which can be selectively functionalized.[1] In palladium-catalyzed cross-coupling reactions, the general reactivity order of halogens is I > Br > Cl > F.[2][3] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position, allowing for selective cross-coupling at the C5 position while leaving the C4-chloro group available for subsequent transformations.[3][4][5] This chemoselectivity is crucial for the efficient synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents where the pyrimidine scaffold is a common motif.[4]
This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization at the C5 position.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound [6]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Chloro-6-methoxy-5-phenylpyrimidine | ~90 |
Table 2: Sonogashira Coupling of this compound [6]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-3) | CuI (4-6) | Et₃N | THF | 60 | 6 | 4-Chloro-6-methoxy-5-(phenylethynyl)pyrimidine | ~92 |
Table 3: Buchwald-Hartwig Amination of this compound (Data based on similar bromo-chloro-heterocycles) [7]
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Experimental Protocols
Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C5
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C5 position.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Selective C-C Bond Formation with Terminal Alkynes at C5
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
CuI (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Selective C-N Bond Formation at C5
This protocol provides a general method for the selective Buchwald-Hartwig amination at the C5 position of this compound.[3][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound and the amine.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[5]
References
Synthesis of Potent Anti-HIV Agents from 5-Bromo-4-chloro-6-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent anti-HIV agents, specifically Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), using 5-Bromo-4-chloro-6-methoxypyrimidine as a key starting material. The protocols outlined herein are based on established synthetic strategies for this class of compounds, offering a reproducible methodology for the preparation of potential therapeutic agents for HIV-1.
Introduction
The pyrimidine scaffold is a cornerstone in the development of antiretroviral drugs, with the diarylpyrimidine (DAPY) series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) being a prominent example. These compounds, which include the FDA-approved drugs Etravirine and Rilpivirine, are known for their high potency against wild-type and mutant strains of HIV-1. The synthetic versatility of substituted pyrimidines, such as this compound, allows for the systematic modification of the aryl substituents to optimize antiviral activity and pharmacokinetic properties.
The primary synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) on the pyrimidine core. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the methoxy group at C6, allowing for a regioselective introduction of the first aryl amine. Subsequent substitution at the C2 or C6 position, or functionalization at the C5-bromo position, enables the construction of the complete DAPY scaffold.
Quantitative Data Summary
The following table summarizes the anti-HIV-1 activity of a representative diarylpyrimidine derivative that can be synthesized from this compound. The data is presented to allow for a clear comparison of the compound's efficacy and safety profile.
| Compound ID | Target Compound | Wild-Type HIV-1 (IIIB) EC50 (nM) | Mutant (K103N+Y181C) EC50 (nM) | CC50 (µM) in MT-4 cells | Selectivity Index (SI) (CC50/EC50 WT) |
| DAPY-1 | 5-Bromo-N4-(4-cyanophenyl)-6-methoxy-N2-(2,4,6-trimethylphenyl)pyrimidin-2,4-diamine | 5.2 | 85 | > 25 | > 4807 |
EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that causes 50% cell death. SI: Selectivity Index, a measure of the compound's therapeutic window.
Experimental Protocols
Synthesis of a Diarylpyrimidine (DAPY) NNRTI
This protocol describes a two-step synthesis of a potent DAPY NNRTI, starting from this compound.
Step 1: Synthesis of 5-Bromo-4-(4-cyanophenylamino)-6-methoxypyrimidine
This step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the pyrimidine ring with 4-aminobenzonitrile.
-
Materials:
-
This compound (1.0 eq)
-
4-aminobenzonitrile (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a solution of this compound in anhydrous 1,4-dioxane, add 4-aminobenzonitrile and DIPEA.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Step 2: Synthesis of 5-Bromo-N4-(4-cyanophenyl)-6-methoxy-N2-(2,4,6-trimethylphenyl)pyrimidin-2,4-diamine (DAPY-1)
This step involves a second nucleophilic aromatic substitution to introduce the second aryl amine at the C2 position. Note: This step is a representative example. Depending on the starting pyrimidine, the second substitution might occur at a different position or an alternative coupling reaction like a Suzuki coupling could be employed at the C5-bromo position.
-
Materials:
-
5-Bromo-4-(4-cyanophenylamino)-6-methoxypyrimidine (1.0 eq)
-
2,4,6-trimethylaniline (1.5 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 5-Bromo-4-(4-cyanophenylamino)-6-methoxypyrimidine in anhydrous DMF.
-
Add 2,4,6-trimethylaniline and potassium tert-butoxide to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final DAPY-1 compound.
-
Protocol for Anti-HIV Activity Assay (MTT Assay)
This protocol outlines a cell-based assay to determine the anti-HIV activity (EC50) and cytotoxicity (CC50) of the synthesized compounds.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus).
-
Virus Infection: Add a predetermined amount of HIV-1 (strain IIIB) to the wells, except for the cell control wells.
-
Incubation: Incubate the plate for 5 days at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection (for EC50) and cytotoxicity (for CC50) relative to the controls. Plot the data against the compound concentration and determine the EC50 and CC50 values using a non-linear regression analysis.
-
Visualizations
Synthetic Pathway
Caption: Synthetic route to a DAPY NNRTI from this compound.
Experimental Workflow
Caption: Overall workflow from synthesis to biological evaluation of anti-HIV agents.
Application of 5-Bromo-4-chloro-6-methoxypyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-methoxypyrimidine is a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity and an electron-donating methoxy group, provides a scaffold ripe for selective functionalization. This allows for the strategic introduction of diverse chemical moieties, making it a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and modulators of critical signaling pathways. The pyrimidine core is a privileged structure in numerous approved drugs, and this specific derivative offers chemists precise control over molecular design and the exploration of novel chemical space.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as a starting material for the synthesis of substituted pyrimidines, which are core components of many targeted therapies. The differential reactivity of the bromine and chlorine atoms allows for sequential and site-selective modifications through various cross-coupling and nucleophilic substitution reactions.
One of the most significant areas of application is in the development of Hedgehog (Hh) signaling pathway inhibitors . The aberrant activation of the Hh pathway is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma. Small molecules that can modulate this pathway are therefore of significant therapeutic interest. The anticancer drug Sonidegib (Odomzo®) , a potent Smoothened (SMO) antagonist, features a substituted pyrimidine core, highlighting the importance of this scaffold in targeting the Hh pathway. While many synthetic routes to Sonidegib exist, the use of functionalized pyrimidines is a common strategy.
Furthermore, the pyrimidine scaffold is a cornerstone in the design of various kinase inhibitors . Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to introduce diverse substituents onto the this compound core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Experimental Protocols and Quantitative Data
The strategic functionalization of this compound is typically achieved through two main classes of reactions: Palladium-catalyzed cross-coupling reactions at the C5-bromo position and nucleophilic aromatic substitution (SNAr) at the C4-chloro position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl groups at the C5 position.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Chloro-6-methoxy-5-phenylpyrimidine | ~85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, with the C4-chloro position being susceptible to displacement by various nucleophiles, particularly amines.
General Experimental Protocol: Nucleophilic Aromatic Substitution with Amines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the desired amine (1.1-1.5 equiv.) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 2: Representative SNAr Reactions on Chloro-Pyrimidines
| Nucleophile | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Product Type | Yield (%) |
| Piperidine | Ethanol | - | Reflux | 4 | 4-(Piperidin-1-yl)pyrimidine | ~95 |
| Morpholine | Isopropanol | Et₃N (1.5) | Reflux | 6 | 4-(Morpholino)pyrimidine | ~90 |
| Aniline | DMF | K₂CO₃ (2.0) | 120 | 12 | N-Phenylpyrimidin-4-amine | ~80 |
Note: This data is based on reactions with structurally similar chloro-pyrimidines and serves as a general guideline.
Signaling Pathways and Experimental Workflows
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver of several cancers. Pyrimidine-based inhibitors, such as Sonidegib, target the Smoothened (SMO) protein, a key component of this pathway. Inhibition of SMO prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.
Caption: Inhibition of the Hedgehog signaling pathway by a pyrimidine-based inhibitor.
General Experimental Workflow for Synthesis and Evaluation
The development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of pyrimidine-based inhibitors.
Conclusion
This compound is a cornerstone intermediate for the synthesis of medicinally relevant pyrimidine derivatives. Its well-defined and differential reactivity at the C4 and C5 positions allows for the construction of complex molecular architectures with a high degree of control. The successful application of this building block in the development of kinase and Hedgehog pathway inhibitors underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to leverage the synthetic utility of this compound in the design and synthesis of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the desired outcomes.
Application Notes and Protocols for the Derivatization of 5-Bromo-4-chloro-6-methoxypyrimidine for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-4-chloro-6-methoxypyrimidine is a highly versatile heterocyclic building block pivotal in the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This particular pyrimidine derivative offers three distinct points for chemical modification: a bromine atom at the C5 position, a chlorine atom at the C4 position, and a methoxy group at the C6 position.
The key to its utility lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[4][5][6] This chemoselectivity allows for sequential and site-specific functionalization, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for key chemical transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, along with a strategic workflow for its application in SAR studies.
Strategic Derivatization for SAR Studies
The derivatization of this compound can be strategically planned to probe different regions of a target's binding site. The C5 position, being more amenable to initial cross-coupling, allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups. The remaining C4-chloro position can then be targeted for subsequent modifications, such as amination or other substitutions.
Caption: Selective derivatization strategy for this compound.
Key Chemical Transformations & Protocols
The following sections detail generalized protocols for the most common and effective derivatization reactions. These are intended as robust starting points, and optimization may be necessary for specific substrates and scales.[7][8]
Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the C5-bromo position with an organoboron compound.[5][6] This reaction is highly effective for introducing a wide variety of aryl and heteroaryl substituents.
Representative Data:
The table below shows typical yields for the Suzuki-Miyaura coupling of related bromopyrimidines with various boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85[9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 92[10] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 78[8] |
| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[5][7]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.[11]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[11]
-
Sonogashira Coupling at the C5-Position
The Sonogashira coupling enables the introduction of terminal alkynes at the C5-bromo position, a valuable modification for probing linear binding pockets or for further transformation.[12][13]
Representative Data:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 25 | 88[14] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 80 | 85 |
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the substrate reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination at the C5-Position
While less common at the C5-bromo position compared to Suzuki coupling, the Buchwald-Hartwig amination can be used to introduce primary or secondary amines directly, providing access to a different set of derivatives.
Representative Data:
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 82[15] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 76 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 79 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.[16]
-
Add this compound and the amine.[16]
-
Add the anhydrous, degassed solvent via syringe.[15]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite.[15]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Experimental and SAR Study Workflow
The derivatization protocols are integral to a broader SAR study workflow, which involves iterative cycles of design, synthesis, and biological evaluation.
Caption: General workflow for an SAR study using derivatization strategies.
Conclusion
This compound is an exceptionally useful scaffold for SAR studies due to the differential reactivity of its halogen substituents. The reliable and selective palladium-catalyzed cross-coupling reactions at the C5-bromo position, followed by potential modifications at the C4-chloro position, allow for the systematic and efficient synthesis of diverse compound libraries. The protocols and strategies outlined in this document provide a solid foundation for researchers in drug discovery to explore the chemical space around the pyrimidine core, facilitating the identification of novel therapeutic agents.[17]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 5-Bromo-4-chloro-6-methoxypyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-6-methoxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Q1: Why is my reaction yield low or non-existent?
A1: A low or non-existent yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1] The primary causes include:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of oxygen.[2][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.
-
Solution: Screen a variety of conditions. For a challenging substrate like a chloro-pyrimidine, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) may be required.[3][5] Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[5][6]
-
-
Poor Reagent Quality: The purity of your starting materials, including the boronic acid, is crucial.
-
Solution: Use fresh, high-purity this compound and boronic acid.[2] If possible, verify the purity of your starting materials by NMR or LC-MS.
-
Q2: How can I selectively achieve coupling at the C-5 bromine over the C-4 chlorine?
A2: The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[7][8] To enhance selectivity for the C-5 position, consider the following strategies:
-
Reduce Reaction Temperature: This is often the most effective method to favor the reaction at the more reactive C-Br bond.[1]
-
Monitor Reaction Progress: Carefully follow the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the C-Cl bond.[1][6]
-
Choose a Milder Catalyst/Base System: A less reactive catalyst or a milder base can sometimes disfavor the more challenging activation of the C-Cl bond.[1]
Q3: I'm observing significant side products. How can I minimize them?
A3: The formation of byproducts is a common cause of low yield. The most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid or two molecules of the pyrimidine starting material.[6]
Q4: Which reaction conditions should I start with?
A4: For a new substrate, it is always best to start with a set of standard, reliable conditions and optimize from there. A good starting point for the Suzuki coupling of this compound would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents)
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v)[8][11]
-
Temperature: 80-100 °C[12]
If these conditions provide a low yield, a systematic optimization of each parameter is recommended, as detailed in the tables below.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of the Suzuki coupling. While this data is based on analogous pyrimidine systems, it provides a strong starting point for optimization.[11][13]
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst (5 mol%) | Ligand | Typical Yield (%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | 60-85 | A good general-purpose catalyst for many Suzuki couplings.[13] |
| PdCl₂(dppf) | dppf | 55-80 | Often effective, particularly for more challenging substrates.[1] |
| Pd₂(dba)₃ | (none) | Varies | Requires an external ligand (e.g., SPhos, XPhos) for high activity. |
| Pd(OAc)₂ | (none) | 30-45 | Often less effective without an added phosphine ligand.[13] |
Reaction Conditions: Dihalogenated Pyrimidine (1.0 equiv.), Phenylboronic Acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.
Table 2: Effect of Base on Yield
| Base (2.5 equiv.) | Strength | Typical Yield (%) | Notes |
|---|---|---|---|
| K₃PO₄ | Strong | 75-95 | Often excellent for challenging couplings, including those with aryl chlorides.[5][9] |
| Cs₂CO₃ | Strong | 70-90 | A highly effective but more expensive option.[6] |
| K₂CO₃ | Moderate | 60-85 | A common and cost-effective choice that works well in many cases.[13] |
| Na₂CO₃ | Moderate | 55-80 | Similar to K₂CO₃, can be a good alternative.[5] |
Reaction Conditions: this compound (1.0 equiv.), Phenylboronic Acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.
Table 3: Effect of Solvent System on Yield
| Solvent System (v/v) | Polarity | Typical Yield (%) | Notes |
|---|---|---|---|
| 1,4-Dioxane / H₂O (4:1) | Polar Aprotic | 70-90 | A very common and effective solvent system for Suzuki reactions.[8][11] |
| Toluene / H₂O (4:1) | Nonpolar | 65-85 | Good alternative, especially for reactions at higher temperatures. |
| THF / H₂O (4:1) | Polar Aprotic | 60-80 | Another effective solvent choice. |
| DMF / H₂O (4:1) | Polar Aprotic | 50-75 | Can be effective, but higher temperatures may be needed. |
Reaction Conditions: this compound (1.0 equiv.), Phenylboronic Acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), 100 °C, 12 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.[8][12]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Standard laboratory glassware (e.g., Schlenk flask) and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent system via syringe.[8]
-
Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to a temperature between 80-100 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[13][14]
Visualizations
The following diagrams illustrate the fundamental mechanism of the reaction and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Dihalopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of dihalopyrimidines. The following information is designed to help overcome common challenges and optimize reaction conditions for this critical synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction with a dichloropyrimidine is giving no or very low yield of the desired mono-aminated product. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in the amination of dichloropyrimidines can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Inactive Catalyst System. The combination of palladium source and ligand is crucial. Some ligands are not effective for electron-deficient heteroaryl chlorides like dichloropyrimidines.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. Ligands like Xantphos, DavePhos, and Josiphos have shown success with heteroaryl chlorides.[1] Using a pre-formed palladium catalyst (precatalyst) can also lead to more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]
-
-
Potential Cause 2: Inappropriate Base. The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-Pd complex, while a base that is too strong could lead to decomposition of the starting material or product.
-
Potential Cause 3: Suboptimal Solvent and Temperature. The solvent affects the solubility of reagents and the stability of catalytic intermediates. The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Solution: Anhydrous, degassed solvents are essential. Toluene and 1,4-dioxane are common choices. If solubility is an issue, consider a co-solvent system. Typical reaction temperatures range from 80-110 °C.[3][5] If you observe decomposition, lowering the temperature may be beneficial, though this might require a longer reaction time or a more active catalyst system.
-
-
Potential Cause 4: Poor Quality of Reagents. Amines and solvents that are not anhydrous can quench the active catalyst and base. The dichloropyrimidine itself may have degraded.
-
Solution: Ensure all reagents are pure and dry. Use freshly distilled or purchased anhydrous solvents. Dry amines over appropriate drying agents.
-
Q2: I am observing the formation of a significant amount of the di-aminated byproduct. How can I improve the selectivity for mono-amination?
A2: Controlling selectivity between mono- and di-amination is a common challenge with dihalopyrimidines.
-
Solution 1: Adjust Stoichiometry. Use a slight excess of the dihalopyrimidine relative to the amine (e.g., 1.2-1.5 equivalents of dihalopyrimidine to 1.0 equivalent of amine). This favors the initial mono-substitution.
-
Solution 2: Lower Reaction Temperature and Time. The second amination is often slower than the first due to the electron-donating nature of the newly introduced amino group. By carefully monitoring the reaction (e.g., by TLC or LC-MS) and stopping it once the starting material is consumed, you can often minimize the formation of the di-substituted product.[3] Lowering the reaction temperature can also enhance selectivity.
-
Solution 3: Ligand Selection. The steric bulk of the ligand can influence selectivity. A bulkier ligand may disfavor the second oxidative addition step required for di-amination.
Q3: My reaction on an unsymmetrical dihalopyrimidine (e.g., 2,4-dichloropyrimidine) is not regioselective. How can I control which halogen is substituted?
A3: The regioselectivity of Buchwald-Hartwig amination on unsymmetrical dihalopyrimidines is highly dependent on the reaction conditions, particularly the choice of ligand. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution, while palladium-catalyzed reactions can be directed to either position.
-
For C4-selectivity: In many cases, the C4 position is inherently more reactive. Using simple phosphine ligands or even catalyst systems that favor an SNAr-type pathway can enhance C4 selectivity. For some 6-aryl-2,4-dichloropyrimidines, specific palladium catalysts with ligands like dppb have shown very high selectivity for the C4 position.[6]
-
For C2-selectivity: Achieving C2 selectivity often requires overriding the inherent preference for C4. This has been successfully demonstrated for the analogous 2,4-dichloropyridine system by using the Xantphos ligand, which strongly favors amination at the C2 position.[7][8] This strategy is a good starting point for 2,4-dichloropyrimidine.
Q4: I am seeing a side product that appears to be the hydrodehalogenated pyrimidine. What causes this and how can I prevent it?
A4: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations. It can occur through a competing pathway involving β-hydride elimination from the palladium amide intermediate.[9]
-
Solution 1: Choice of Amine. This side reaction is more common with amines that have β-hydrogens. If possible, using an amine without β-hydrogens can circumvent this issue.
-
Solution 2: Ligand and Catalyst Choice. The choice of ligand can influence the relative rates of reductive elimination (desired product) and β-hydride elimination (side product). Screening different ligands is recommended. Bidentate ligands were initially developed to help suppress side reactions like this.[9]
-
Solution 3: Reaction Conditions. Ensure that your reaction is truly anaerobic. Traces of water or oxygen can sometimes contribute to catalyst decomposition pathways that may lead to hydrodehalogenation.
Data and Protocols
Quantitative Data Summary
The following tables summarize reaction conditions for achieving selective mono-amination on various dihalopyrimidine substrates. Note that yields are highly dependent on the specific amine used.
Table 1: Conditions for Mono-amination of 2,4-Dichloropyrimidine Derivatives
| Dihalopyrimidine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Selectivity (C4:C2) | Yield (%) |
| 6-Phenyl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ / dppb | LiHMDS | THF | 0 | < 0.1 | >99:1 | 95 |
| 6-Phenyl-2,4-dichloropyrimidine | Morpholine | Pd(OAc)₂ / dppb | LiHMDS | THF | 0 | < 0.1 | >30:1 | 92 |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | C2 selective | ~70-90 |
| 2,4-Dichloropyrimidine | Various anilines | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 110 | 16 | C2 selective | ~65-85 |
*Yields are estimated based on analogous reactions with 2,4-dichloropyridine.[7]
Table 2: Conditions for Mono-amination of Symmetrical Dihalopyrimidines
| Dihalopyrimidine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | Mono-aminated | 60-85 |
| 4,6-Dichloropyrimidine | Primary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Mono-aminated | 70-90 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of 2,5-Dichloro-4,6-pyrimidinediamine [3]
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst) to an oven-dried reaction vessel equipped with a stir bar.
-
Addition of Reagents: To the same vessel, add the base (e.g., NaOtBu, 1.4 equivalents), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M with respect to the pyrimidine).
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine with a Secondary Amine [6]
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 6-aryl-2,4-dichloropyrimidine (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., dppb, 1 mol%).
-
Solvent Addition: Add anhydrous THF.
-
Amine/Base Addition: In a separate flask, pre-mix the secondary amine (1.1 equiv) with LiHMDS (1.0 M in THF, 2.0 equiv).
-
Reaction Initiation: Add the amine/base mixture to the flask containing the pyrimidine and catalyst at 0 °C.
-
Reaction and Work-up: Stir at 0 °C and monitor by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Logic
Caption: Troubleshooting decision tree for dihalopyrimidine amination.
References
- 1. research.rug.nl [research.rug.nl]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preventing homocoupling in cross-coupling reactions of 5-Bromo-4-chloro-6-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during cross-coupling experiments with 5-Bromo-4-chloro-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules react with each other instead of the intended cross-coupling partners. With this compound, this can occur in two main ways:
-
Bipyrimidine formation: Two molecules of this compound couple to form a symmetrical bipyrimidine.
-
Reagent homocoupling: Two molecules of the coupling partner (e.g., the organoboron reagent in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction) couple together.[1]
This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[1]
Q2: Which halogen on this compound is more reactive?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[1][2][3] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position. This allows for selective functionalization at the C5 position while leaving the C4-chloro group available for subsequent reactions.[1]
Q3: What are the primary causes of homocoupling?
A3: Several factors can promote homocoupling:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions.[1]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the in-situ reduction to the active Pd(0) catalyst can be mediated by the organometallic reagent, leading to its homocoupling.
-
Copper Co-catalyst in Sonogashira Coupling: The copper(I) iodide (CuI) typically used in Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[4][5]
Q4: How can I minimize homocoupling in Suzuki-Miyaura coupling reactions?
A4: To minimize the homocoupling of boronic acids, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen before adding the catalyst.[1]
-
Use of a Pd(0) Catalyst: Employing a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be advantageous over Pd(II) sources.[6]
-
Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring homocoupling.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.
Q5: What is the most effective way to prevent alkyne homocoupling (Glaser coupling) in Sonogashira reactions?
A5: The most effective method is to employ a copper-free Sonogashira protocol.[5][7] Many modern catalyst systems, often using specialized ligands, can facilitate the reaction without the need for a copper co-catalyst, thereby avoiding Glaser coupling. If a copper co-catalyst is used, maintaining a strictly anaerobic (oxygen-free) environment is crucial.[4]
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid/Ester in Suzuki Coupling
| Potential Cause | Troubleshooting Strategy | Rationale |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes prior to catalyst addition. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of organoboron reagents.[1] |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) source such as Pd(PPh₃)₄. Alternatively, if using a Pd(II) precatalyst, add a mild reducing agent like potassium formate to the reaction mixture. | This bypasses the in-situ reduction step that can lead to homocoupling of the boronic acid. |
| High concentration of boronic acid | Add the boronic acid or its ester solution slowly over a period of time using a syringe pump. | Keeping the instantaneous concentration of the organoboron reagent low minimizes the rate of the bimolecular homocoupling reaction. |
| Suboptimal base | Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. | The base plays a role in the transmetalation step; an efficient base can accelerate the desired cross-coupling over homocoupling. |
Issue 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling) in Sonogashira Coupling
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Copper(I) co-catalyst | Utilize a copper-free Sonogashira protocol. Many modern palladium catalysts with specialized ligands do not require a copper co-catalyst. | Copper(I) salts are known to catalyze the oxidative homocoupling of terminal alkynes.[4][5] |
| Oxygen in the reaction mixture | If using a copper co-catalyst, ensure a strictly anaerobic environment by thoroughly degassing all reagents and maintaining a positive inert gas pressure. | Oxygen is the oxidant in the Glaser homocoupling reaction.[4] |
| Inappropriate amine base | The choice of amine base can influence the rate of homocoupling. Screen different amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | The amine acts as both a base and a ligand in the copper cycle, and its nature can affect the relative rates of cross-coupling and homocoupling. |
| High catalyst loading | While sufficient catalyst is needed, excessive amounts of copper catalyst can increase the rate of homocoupling. Try reducing the CuI loading. | Minimizing the concentration of the homocoupling catalyst can suppress the side reaction. |
Issue 3: Formation of Symmetrical Bipyrimidine (Homocoupling of this compound)
| Potential Cause | Troubleshooting Strategy | Rationale |
| High catalyst loading | Reduce the palladium catalyst loading in small increments. | While a sufficient amount of catalyst is necessary, excessive loading can sometimes increase the rate of side reactions, including self-coupling. |
| Prolonged reaction time | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Prolonged exposure to the reaction conditions, especially at elevated temperatures, can favor the formation of thermodynamically stable byproducts. |
| High temperature | Lower the reaction temperature. A screen of temperatures (e.g., in 10 °C increments) may be necessary to find the optimal balance between reaction rate and selectivity. | Side reactions often have a higher activation energy than the desired cross-coupling, so lowering the temperature can improve selectivity. |
Data Presentation
The following tables present quantitative data for Suzuki and Buchwald-Hartwig reactions on analogous dihalopyrimidine systems to illustrate the impact of different reaction parameters. This data should be used as a guide for optimizing reactions with this compound.
Table 1: Influence of Catalyst and Ligand on Suzuki Coupling of an Analogous Chloropyrimidine
Data adapted from a study on 2,4-dichloropyrimidine.[8]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| 2 | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 h | 95 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 h | 92 |
Table 2: Influence of Base and Ligand on Buchwald-Hartwig Amination of an Analogous Bromopyrimidine
Data adapted from studies on 5-bromopyrimidine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Amine | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | Morpholine | 92 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | Aniline | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | Benzylamine | 88 |
| 4 | Pd(OAc)₂ (2) | DavePhos (4) | NaOt-Bu | Toluene | 80 | Piperidine | 95 |
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific substrates and reaction scales.
Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol aims for selective coupling at the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Free Sonogashira Coupling at the C5-Position
This protocol is designed to minimize the homocoupling of the terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and DIPEA via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C5-Position
This protocol provides a starting point for the selective C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Seal the tube, evacuate, and backfill with argon three times.
-
Add this compound and the amine, followed by the degassed toluene.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting decision tree for homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrimidine Derivatives from Suzuki Coupling Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrimidine derivatives synthesized via Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My final pyrimidine derivative is contaminated with a black/grey solid. What is it and how can I remove it?
A1: The black or grey solid is likely residual palladium catalyst from the Suzuki coupling reaction. It can be removed by filtering the reaction mixture through a pad of Celite.[1][2] For more effective removal, especially of soluble palladium species, treatment with scavenger resins may be necessary.[3][4]
Q2: After aqueous workup, I still have boronic acid and/or its byproducts in my purified pyrimidine derivative. How can I get rid of them?
A2: Boronic acid and its byproducts can often be removed with a basic aqueous wash (e.g., 1M NaOH solution) during the liquid-liquid extraction, as they are acidic.[5] If the boronic acid is particularly stubborn, using a scavenger resin like SiliaBond DEAM or Diol can be effective.[6] Another strategy is to ensure the complete consumption of the boronic acid by using a slight excess of the halide coupling partner.[7]
Q3: My pyrimidine derivative is very polar and streaks badly on the silica gel column. What can I do to improve the purification?
A3: For polar and basic compounds like many pyrimidine derivatives, streaking on silica gel is a common issue.[8] To mitigate this, you can try adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system (e.g., 0.1-1%).[8] Alternatively, using a different stationary phase like alumina or a polar-copolymerized C18 column for reverse-phase chromatography can be beneficial for separating polar compounds.[8][9]
Q4: I am observing a significant amount of a homocoupled boronic acid byproduct. What causes this and how can I minimize it?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species and oxygen.[10][11] To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon).[10][12] Using a Pd(0) source directly or adding a mild reducing agent can also help suppress homocoupling.[11][12]
Q5: Should I choose recrystallization or column chromatography for purifying my pyrimidine derivative?
A5: The choice depends on the nature of your product and the impurities. Recrystallization is an excellent and scalable method if your pyrimidine derivative is a solid and significantly less soluble in a chosen solvent at low temperature compared to the impurities.[13][14] Column chromatography is more versatile and can separate a wider range of impurities, but it can be more time-consuming and may lead to product loss on the column, especially for very polar compounds.[1][13]
Troubleshooting Guides
Table 1: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Palladium Contamination | - Inefficient filtration of heterogeneous palladium. - Presence of soluble palladium species. - Coordination of the pyrimidine nitrogen to palladium, increasing its solubility.[4] | - Ensure a well-packed Celite pad for filtration.[1][15] - Use a palladium scavenger resin (e.g., thiol-based).[3][4] - Consider treatment with activated carbon.[4] |
| Incomplete Boronic Acid Removal | - Insufficiently basic aqueous wash. - Use of a large excess of boronic acid.[16] - Hydrolysis of boronic esters during workup. | - Perform multiple extractions with a basic solution (e.g., 1M NaOH).[5] - Optimize the stoichiometry to use a minimal excess of boronic acid. - Consider using a boronic acid scavenger.[6] |
| Low Recovery from Column Chromatography | - Product is too polar and is retained on the silica gel. - Product is unstable on silica. - Improper choice of eluent. | - Add a modifier (e.g., triethylamine, methanol) to the eluent.[8] - Use a less acidic stationary phase like alumina. - Consider reverse-phase chromatography.[9] |
| Presence of Homocoupled Product | - Inadequate degassing of the reaction mixture.[10] - Use of a Pd(II) precatalyst without complete reduction to Pd(0).[10] - Presence of oxygen in the reaction.[17] | - Degas solvents and the reaction mixture thoroughly with an inert gas. - Use a Pd(0) catalyst source directly. - Add a mild reducing agent like potassium formate.[12] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite
Materials:
-
Crude reaction mixture containing the pyrimidine derivative and palladium catalyst.
-
Celite® (diatomaceous earth).
-
A suitable solvent for dilution (e.g., ethyl acetate, dichloromethane).
-
Sintered glass funnel or Büchner funnel.
-
Filter paper.
-
Filter flask.
Procedure:
-
Prepare the Celite Pad: Place a piece of filter paper in the funnel. Add a layer of Celite (approximately 1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed.[15]
-
Wet the Pad: Pre-wet the Celite pad with the solvent you will use to dilute your reaction mixture. This prevents the Celite from being disturbed when you add your mixture.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Filter: Carefully pour the diluted reaction mixture onto the Celite pad.
-
Wash: Wash the Celite pad with fresh solvent to ensure all of the desired pyrimidine derivative is recovered.[1][15]
-
Collect the Filtrate: The collected filtrate should be free of heterogeneous palladium catalyst.[15]
Protocol 2: General Procedure for Column Chromatography of a Pyrimidine Derivative
Materials:
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Crude pyrimidine derivative.
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Silica gel (appropriate mesh size for flash chromatography).
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A suitable eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Triethylamine (optional, as a modifier).
-
Chromatography column.
-
Collection tubes.
-
TLC plates and visualization method (e.g., UV lamp).
Procedure:
-
Choose the Eluent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that gives a good separation between your desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, avoiding air bubbles.
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Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and apply it to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the column.
-
Elute: Begin eluting the column with the chosen solvent system. You may use a gradient elution (gradually increasing the polarity of the eluent) to improve separation.
-
Collect Fractions: Collect fractions in separate tubes and monitor the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your pyrimidine derivative and remove the solvent under reduced pressure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spinchem.com [spinchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Selective Coupling of 5-Bromo-4-chloro-6-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective catalytic coupling of 5-Bromo-4-chloro-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective coupling of this compound?
The principal challenge is achieving chemoselectivity. This substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl. This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of this compound at the C5 position. The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.
Q3: How does the 6-methoxy group influence the reaction?
The methoxy group at the C6 position is an electron-donating group. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the reactivity difference between the C-Br and C-Cl bonds is generally significant enough to allow for selective coupling at the C-Br position with appropriate catalyst selection.
Managing reaction temperature for 5-Bromo-4-chloro-6-methoxypyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures in experiments involving 5-Bromo-4-chloro-6-methoxypyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for common reactions with this compound?
A1: The optimal temperature for reactions involving this compound is highly dependent on the specific reaction type. General temperature ranges are as follows:
-
Nucleophilic Aromatic Substitution (SNAr): These reactions can often be performed at temperatures ranging from room temperature up to 120 °C. The ideal temperature is influenced by the nucleophilicity of the reagent and the solvent used.[1]
-
Suzuki-Miyaura Coupling: This cross-coupling reaction typically requires elevated temperatures, generally in the range of 80 °C to 110 °C.[1]
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Buchwald-Hartwig Amination: Similar to Suzuki-Miyaura couplings, these reactions are usually heated, with typical temperatures falling between 80 °C and 110 °C.[1]
It is often recommended to start experiments at the lower end of the temperature range to enhance selectivity and minimize side reactions.
Q2: How does temperature affect the selectivity between the bromo and chloro substituents in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. Lower reaction temperatures will favor the selective reaction at the more reactive C-Br bond. Increasing the temperature can lead to a loss of selectivity and result in reactions at both halogen positions.
Q3: What are the primary side reactions observed at elevated temperatures?
A3: High reaction temperatures can lead to several undesirable side reactions, including:
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Disubstitution: Reaction at both the bromo and chloro positions, leading to a mixture of products.
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Protodehalogenation: Replacement of a halogen atom with a hydrogen atom.
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Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, forming palladium black and reducing catalytic activity.[1]
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Decomposition of Starting Material: this compound or other reagents may degrade at excessive temperatures.
Q4: Are there any safety concerns associated with heating this compound?
A4: Yes, appropriate safety precautions should always be taken. While stable under normal conditions, prolonged heating at high temperatures can lead to decomposition. It is crucial to conduct all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The reaction kinetics may be too slow at the current temperature. Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS. |
| Poor Reagent/Catalyst Activity | Ensure the purity and dryness of all reagents and solvents. If using a palladium catalyst, consider if it has degraded due to improper storage or handling. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction at the chosen temperature. Consider switching to a higher-boiling point solvent if the reaction requires more thermal energy. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Temperature is Too High | Excessive heat can lead to a loss of selectivity, resulting in reactions at both the bromo and chloro positions. Reduce the reaction temperature. |
| Prolonged Reaction Time | Even at an optimal temperature, extended reaction times can promote the formation of side products. Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst System is Too Reactive | For cross-coupling reactions, a highly active catalyst may lead to reduced selectivity. Consider screening different palladium catalysts and ligands. |
Quantitative Data for Analogous Systems
Due to limited specific quantitative data for this compound, the following tables present data for analogous pyrimidine systems. This information should be used as a starting point for optimizing your specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 2 | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12 | 85-95 (estimated) |
Table 2: Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chlorobenzo[d]thiazole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 (estimated) |
| 2 | 2-chloro-4-(pyridin-3-yl)pyrimidine | 4-methylaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | reflux | 7 | 82 |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidines
| Entry | Pyrimidine | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Dichloro-2-(methylthio)pyrimidine | NaOEt | EtOH | ~20 | 2 | 89 |
| 2 | 2-amino-4,6-dichloropyrimidine | NaOMe | Acetone | 17 | 3.5 | 96.7 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and a strong, non-nucleophilic base (1.5-2.5 equiv.) to a dry reaction vessel.
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Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor for completion.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the nucleophile (1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for temperature-controlled reactions.
Caption: A decision tree for troubleshooting low reaction conversion.
References
Technical Support Center: Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common synthetic strategy involves a multi-step process starting from 4,6-dihydroxypyrimidine. This precursor is first brominated, then chlorinated, and finally methoxylated to yield the target compound. Each of these steps presents potential challenges and side reactions that need to be carefully controlled.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters to control are reaction temperature, the stoichiometry of reagents, and the purity of starting materials and solvents. Deviations in these parameters can lead to the formation of various side products and impurities, significantly impacting the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of each step in the synthesis. These methods allow for the identification of the desired product and the detection of any side products or unreacted starting materials.
Troubleshooting Guides
Problem 1: Low yield of the desired product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure the reaction is running for the specified time. - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. - Check the reaction temperature; it may need to be optimized. |
| Decomposition of starting material or product | - Avoid excessive heating, as pyrimidine derivatives can be sensitive to high temperatures.[1] - Ensure the work-up procedure is performed without delay once the reaction is complete. |
| Suboptimal reagent stoichiometry | - Carefully check the molar ratios of the reactants. An excess or deficit of a reagent can lead to side reactions or incomplete conversion. |
| Impure starting materials or solvents | - Use high-purity, anhydrous solvents and reagents to avoid unwanted side reactions and catalyst poisoning. |
Problem 2: Presence of significant impurities in the final product
| Potential Impurity | Likely Cause | Troubleshooting and Prevention |
| Isomeric bromo-chloro-methoxypyrimidines | Lack of regioselectivity during bromination or methoxylation. | - Carefully control the reaction temperature and addition rate of the electrophile during bromination. - For methoxylation of a di-chloro precursor, use a controlled amount of sodium methoxide and monitor the reaction closely to avoid substitution at the wrong position. |
| Di-bromo or di-chloro pyrimidine derivatives | Over-halogenation during the bromination or chlorination steps. | - Use the correct stoichiometry of the halogenating agent. - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the desired product is formed. |
| Di-methoxy pyrimidine derivative | Over-methoxylation of the di-chloro intermediate. | - Use a stoichiometric amount of sodium methoxide. - Perform the reaction at a lower temperature to improve selectivity. |
| Unreacted starting materials | Incomplete reaction. | - Increase the reaction time or temperature as needed, while monitoring for the formation of degradation products. - Ensure efficient mixing. |
| Homocoupling products (in subsequent cross-coupling reactions) | Issues with the palladium catalyst or presence of oxygen. | - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). - Use freshly degassed solvents. - Optimize the palladium catalyst and ligand system. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This is a generalized procedure and may require optimization.
Step 1: Bromination of 4,6-dihydroxypyrimidine
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To a stirred solution of 4,6-dihydroxypyrimidine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain 5-bromo-4,6-dihydroxypyrimidine.
Step 2: Chlorination of 5-bromo-4,6-dihydroxypyrimidine
-
To a flask containing 5-bromo-4,6-dihydroxypyrimidine, add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-4,6-dichloropyrimidine.
Step 3: Methoxylation of 5-bromo-4,6-dichloropyrimidine
-
Dissolve 5-bromo-4,6-dichloropyrimidine in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC to ensure selective mono-methoxylation.
-
Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Improving Regioselectivity in Reactions with Dihalopyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective reactions with dihalopyrimidines. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to enhance the precision and success of your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of common dihalopyrimidines in cross-coupling reactions?
A1: In general, for 2,4-dihalopyrimidines, cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira preferentially occur at the C4 position.[1][2][3] This is attributed to the favored oxidative addition of the palladium catalyst to the C4-halogen bond.[1][3] For 4,6-dihalopyrimidines, the reaction also predominantly occurs at one of the equivalent positions. Exceptions to this C4 selectivity in 2,4-dihalopyrimidines can occur, often influenced by steric hindrance from adjacent substituents.[3]
Q2: What are the key factors that influence the regioselectivity of these reactions?
A2: The regioselectivity is a result of a complex interplay of several factors:
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Electronic Effects: The inherent electronic properties of the pyrimidine ring make the C4 position more electrophilic and susceptible to oxidative addition.[1][3]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the coupling partner can direct the reaction to a less sterically hindered position. For instance, a substituent at the C5 position can favor reaction at the C2 position.[3]
-
Catalyst and Ligand: The choice of palladium precatalyst and the associated ligands can dramatically influence regioselectivity. Bulky N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote C2-selectivity in C-S coupling reactions.[4][5]
-
Reaction Conditions: Parameters such as solvent, base, and temperature can all impact the regiochemical outcome. For example, the choice of solvent has been shown to be critical in achieving high regioselectivity in double Suzuki couplings.[1][2]
Q3: Is it possible to achieve C2-selectivity in 2,4-dihalopyrimidines?
A3: Yes, while C4-selectivity is more common, achieving C2-selectivity is possible, though it often requires specific conditions. Uncatalyzed SNAr reactions can sometimes favor the C2 position. More reliably, specific catalyst systems, such as palladium precatalysts with bulky N-heterocyclic carbene ligands, have been developed to selectively functionalize the C2 position in C-S cross-coupling reactions.[4][5]
Q4: How does the nature of the halogen (Cl, Br, I) affect regioselectivity?
A4: The reactivity of the C-X bond in oxidative addition generally follows the order I > Br > Cl. In a dihalopyrimidine with two different halogens, the reaction will preferentially occur at the carbon bearing the more reactive halogen. For instance, in a 2-chloro-4-iodopyrimidine, the initial reaction would be expected at the C4 position.
Troubleshooting Guide
Problem 1: Poor or no regioselectivity observed in a Suzuki coupling with a 2,4-dichloropyrimidine, resulting in a mixture of C2 and C4 substituted products.
| Possible Cause | Troubleshooting Solution |
| Suboptimal Catalyst/Ligand System | Ensure you are using a palladium catalyst known for high C4 selectivity, such as Pd(PPh₃)₄. Consider screening different phosphine ligands. |
| Incorrect Solvent Choice | The solvent can significantly impact selectivity. Alcoholic solvent mixtures have been shown to improve reactivity and selectivity in some cases.[1][2] A common choice is a mixture of 1,4-dioxane and water.[6] |
| Inappropriate Base | The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction outcome. A thorough screening of bases may be necessary. |
| Reaction Temperature Too High | Elevated temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. |
Problem 2: Difficulty achieving C2-selective amination in a Buchwald-Hartwig reaction with a 2,4-dichloropyrimidine.
| Possible Cause | Troubleshooting Solution |
| Standard Catalyst System Favors C4 | Most standard Buchwald-Hartwig conditions will favor C4 amination. To achieve C2 selectivity, a specialized catalyst system is likely required. Research literature for specific ligands designed for C2-selective amination of pyrimidines. |
| Competing SNAr Reaction | Amines can also react via a non-catalyzed nucleophilic aromatic substitution (SNAr), which can have different regioselectivity. The use of a highly active catalyst that promotes the cross-coupling pathway over SNAr is crucial. |
| Steric Hindrance | If your amine is particularly bulky, this may sterically disfavor reaction at the C2 position, especially if the C5 position is also substituted. |
Experimental Protocols
Protocol 1: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a microwave-assisted procedure known for its efficiency and high regioselectivity.[3]
-
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Regioisomeric Ratio (C4:C2) | Reference |
| Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 (MW) | 15 min | 85-95 | >99:1 | [3] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 h | 70-80 | ~95:5 | General Conditions |
| Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | THF | 65 | 18 h | 75-85 | >98:2 | General Conditions |
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Competing pathways for regioselective cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of substituted pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrimidine synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in the Biginelli reaction, traditional methods sometimes lead to low yields.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation.[2]
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Reactant Quality and Stoichiometry: Ensure the purity of your starting materials, as impurities can lead to side reactions.[3] The molar ratios of reactants can also significantly impact the yield. While an excess of one reactant can drive the reaction forward, it may also promote the formation of byproducts.[1]
-
Atmosphere Control: Some reactants and intermediates in pyrimidine synthesis are sensitive to moisture and air.[1][2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can markedly improve yields.[1]
Q2: I am observing unexpected side-products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side-products complicates purification and reduces the overall yield.[2]
-
Common Side Reactions: In the Biginelli reaction, potential side-products include Michael adducts and Knoevenagel condensation products.[4] For the Pinner synthesis, side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[5]
-
Minimization Strategies: Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help reduce unwanted side reactions.[2] For the Pinner synthesis, using freshly prepared amidine hydrochloride and ensuring anhydrous conditions are crucial to prevent hydrolysis.[5]
-
Regioselectivity Issues: In the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to the formation of isomers. The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[2]
Q3: Purification of my substituted pyrimidine is proving difficult. What are the recommended techniques?
A3: Effective purification is essential to obtain a product that meets the required standards, especially for pharmaceutical applications.[3][6]
-
Recrystallization: This is a cost-effective method for purifying solid substituted pyrimidine compounds. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at lower temperatures.[6]
-
Flash Column Chromatography: This is a widely used technique for purifying pyrimidines from complex mixtures. Separation is based on polarity, and the appropriate solvent system can be determined using TLC.[6]
-
Preparative HPLC: For challenging separations or when high purity is required, preparative HPLC is a suitable technique.[6]
Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is active. If using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify the concentration.[5] Consider screening different catalysts and optimizing the concentration for your specific substrates.[4] |
| Incomplete Reaction | The reaction may require a longer duration or a moderate increase in temperature. Monitor the reaction progress by TLC.[5] |
| Poor Reactant Solubility | The choice of solvent can impact reactant solubility and reaction rate. Consider alternative solvents if starting materials are not fully dissolved.[5] |
| Steric Hindrance | Bulky substituents on the aldehyde or β-ketoester may slow the reaction. Consider using a more reactive equivalent if steric hindrance is suspected.[4][5] |
Issue 2: Challenges in Suzuki-Miyaura Coupling for Pyrimidine Synthesis
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Coupling Partner | Chloropyrimidines are generally less reactive. The selection of an appropriate catalytic system, including a suitable ligand, is crucial.[7] |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition, especially with 2-pyrimidinylboronic acids.[8] The use of sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this.[8] |
| Protodeboronation of Boronic Acid | This is a common side reaction, often promoted by high temperatures. Use fresh, high-purity boronic acid and optimize reaction conditions to minimize this.[7] |
| Sluggish Reaction | Microwave-assisted procedures can significantly shorten reaction times and improve yields, sometimes with lower catalyst loading.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, sulfated zirconia)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, and urea/thiourea in the appropriate solvent.[9]
-
Add a catalytic amount of acid.[9]
-
Heat the mixture to reflux (e.g., 60°C in methanol) for a period ranging from a few hours to overnight, depending on the substrates.[9]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol).[5]
-
If the product remains in solution, remove the solvent under reduced pressure.[5]
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the arylation of a halogenated pyrimidine.
Materials:
-
Halogenated pyrimidine (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a reaction vessel, dissolve the halogenated pyrimidine, aryl boronic acid, and base in the solvent.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 70-80°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Caption: A typical experimental workflow for the synthesis and purification of substituted pyrimidines.
Signaling Pathway
Many substituted pyrimidines are developed as kinase inhibitors for therapeutic applications, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[5][6]
Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine-based kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Pyrimidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying pyrimidine-based compounds using column chromatography?
A1: The primary challenges in purifying pyrimidine derivatives often stem from their polarity. High polarity can lead to poor retention in reverse-phase chromatography and peak tailing in HPLC.[1][2] Additionally, the presence of multiple hydrogen bond donors and acceptors in many pyrimidine compounds can cause strong interactions with polar stationary phases like silica gel, sometimes making elution difficult.[2] For basic pyrimidine compounds, interaction with acidic silanol groups on silica gel can lead to significant peak tailing and streaking.[3]
Q2: Which column chromatography technique is best suited for my pyrimidine derivative?
A2: The choice of technique depends on the specific properties of your compound:[2]
-
Normal-Phase Chromatography (NPC): This is a common method using a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase.[3][4] It is effective for moderately polar to non-polar pyrimidine derivatives.
-
Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. While challenging for very polar pyrimidines, it can be optimized using polar-endcapped columns or ion-pairing agents.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar and hydrophilic pyrimidine compounds.[2] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of aqueous solvent.[5][6]
-
Ion-Exchange Chromatography (IEC): This method is effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[2]
Q3: How do I select an appropriate solvent system for silica gel column chromatography?
A3: An appropriate solvent system is typically determined using Thin-Layer Chromatography (TLC).[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[1] Common solvent systems include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[1] For basic pyrimidines, adding a small amount of a base like triethylamine or pyridine (e.g., 0.1%) to the mobile phase can help reduce peak tailing.[3][7]
Q4: What causes peak tailing in the HPLC analysis of my pyrimidine derivative, and how can I fix it?
A4: Peak tailing for pyrimidine compounds, especially basic ones, is often caused by secondary interactions with residual silanol groups on silica-based stationary phases.[2] Here are some solutions:
-
Modify the Mobile Phase: For basic compounds, adding a small amount of a competing base like triethylamine can improve peak shape.[3] For acidic compounds, adding a small amount of an acid like acetic acid may help.[3]
-
Adjust pH: Operating at a lower pH (around 3) can protonate the silanol groups, reducing their interaction with basic analytes.[2]
-
Use a Deactivated Column: Employing a highly deactivated, end-capped column minimizes the number of free silanol groups available for secondary interactions.[2]
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Poor Separation of Compound from Impurity
Q: I am having trouble separating my pyrimidine derivative from a closely related impurity using column chromatography. What can I do to improve the separation?
A: To improve the resolution between closely eluting compounds, consider the following strategies:
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are using a single solvent system, try adjusting the polarity. A less polar mobile phase will increase retention times and may improve separation.
-
Gradient Elution: If an isocratic elution is ineffective, a gradient elution can be employed.[3] By gradually increasing the polarity of the mobile phase, you can selectively elute compounds based on their polarity.[3]
-
Change Solvent Selectivity: Adding a small amount of a third solvent with a different polarity (e.g., methanol) can alter the selectivity of the separation.[3]
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina (basic or neutral) may provide a different selectivity profile.[3]
-
Column Dimensions and Packing: Using a longer and narrower column can increase the number of theoretical plates and improve resolution. Ensure the column is packed uniformly without any cracks or channels.
Issue 2: Compound Streaking on TLC and Column
Q: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?
A: Streaking is often a result of overloading the stationary phase or strong secondary interactions.
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.[3]
-
Modify the Mobile Phase:
-
For polar compounds, adding a small amount of a more polar solvent like methanol can help reduce tailing.[3]
-
If your compound is acidic, add a small amount of acetic acid to the mobile phase.[3]
-
For basic compounds, adding a small amount of triethylamine or pyridine can significantly improve the peak shape.[3]
-
-
Check Compound Stability: The compound may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.
Issue 3: Compound Won't Elute from the Column
Q: My pyrimidine compound is stuck at the top of the silica gel column and will not elute, even with a highly polar solvent system. What should I do?
A: This typically happens with very polar compounds that have a strong affinity for the silica gel.
-
Increase Mobile Phase Polarity: If you are using a gradient, ensure you have increased the polarity sufficiently. A common strong eluent is a mixture of dichloromethane and methanol, sometimes with a small percentage of ammonium hydroxide for very basic compounds.
-
Switch to a Different Stationary Phase:
-
Check Solubility: Your compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase. Ensure your compound is fully dissolved before loading.
Data Presentation
Table 1: Typical Solvent Systems for Flash Column Chromatography of Pyrimidines on Silica Gel
| Compound Type | Common Solvents | Typical Gradient | Additives |
| Non-polar to Moderately Polar Pyrimidines | Hexane / Ethyl Acetate | 0-100% Ethyl Acetate in Hexane | N/A |
| Polar Pyrimidines | Dichloromethane / Methanol | 0-20% Methanol in Dichloromethane | For basic compounds, 0.1-1% Triethylamine (TEA) may be added.[3] |
| Acidic Pyrimidines | Dichloromethane / Methanol | 0-20% Methanol in Dichloromethane | A small amount of acetic acid may be beneficial.[3] |
Table 2: Example HPLC Conditions for Pyrimidine Derivatives
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient |
| Reverse-Phase | C18, 5 µm | Water with 0.1% Formic Acid or Phosphoric Acid | Acetonitrile or Methanol | 5-95% B over 20-30 min |
| HILIC | ZIC-p-HILIC, 5 µm | 6 mM Ammonium Acetate in Water, pH 7.0 | Acetonitrile | 95% to 40% B over 28 min |
| Normal-Phase | Silica, 5 µm | Hexane | Isopropanol/Acetonitrile/Water mixture | Isocratic or gradient depending on sample |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Pyrimidine Derivative
-
Solvent System Selection:
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[8] Carefully apply the solution to the top of the column.[8]
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder.[1] Add this powder to the top of the column.[1]
-
-
Elution:
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[3]
-
Mandatory Visualization
Caption: General experimental workflow for pyrimidine purification by column chromatography.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 5. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing byproduct formation in pyrimidine synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to identify and minimize byproduct formation during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in pyrimidine synthesis?
A1: Byproduct formation is a frequent challenge in pyrimidine synthesis, largely dependent on the chosen synthetic route. In the widely used Biginelli and Pinner reactions, common byproducts include Hantzsch-type 1,4-dihydropyridines (DHPs), Knoevenagel and Aldol condensation products, N-acylureas, and products arising from the self-condensation of starting materials.[1][2] For instance, Hantzsch DHPs can form when two equivalents of a β-ketoester react with the aldehyde and ammonia, the latter of which can arise from urea decomposition at high temperatures.[1]
Q2: My reaction has a low yield, but the starting materials are consumed. Where is my product going?
A2: Low yields despite the consumption of starting materials often point to the formation of soluble byproducts or intermediates that are lost during work-up and purification.[1] In the Pinner synthesis, for example, incomplete cyclization or hydrolysis of the amidine starting material can lead to various intermediates that are difficult to isolate.[3] Similarly, in the Biginelli reaction, competing pathways like the Knoevenagel condensation can divert reactants to form an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[3] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to visualize all components of the reaction mixture.[1]
Q3: How do I choose the right analytical method to identify unknown byproducts?
A3: A combination of chromatographic and spectroscopic techniques is most effective. TLC is an excellent initial tool for visualizing the number of components in your crude reaction mixture.[1] For separation and quantification, High-Performance Liquid Chromatography (HPLC) is a powerful technique.[4] Once a byproduct is isolated (e.g., via preparative TLC or column chromatography), its structure can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Q4: What is the single most important factor to control in minimizing byproducts?
A4: While several factors are critical, temperature control is arguably one of the most impactful.[1] Many side reactions, such as the Hantzsch pathway competing with the Biginelli reaction, are favored at higher temperatures.[1] Conversely, some reactions require sufficient heat to proceed to completion; therefore, finding the optimal temperature for your specific substrates is key.[1] Monitoring the reaction at different temperatures can help establish the ideal conditions to maximize the yield of the desired product while minimizing impurities.
Troubleshooting Guides
Problem 1: Low Yield of Desired Dihydropyrimidinone (DHPM) in Biginelli Reaction
-
Observation: TLC analysis shows significant consumption of starting materials but a weak spot for the desired product and several other prominent spots. The crude product may show unexpected fluorescence.
-
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Competing Hantzsch Pathway | Higher temperatures (>80°C) can cause urea to decompose into ammonia, which then participates in the Hantzsch reaction with the aldehyde and two equivalents of the β-ketoester, often yielding a fluorescent dihydropyridine byproduct.[1] | Lower the reaction temperature. Studies show that running the reaction at a lower temperature (e.g., 60°C) can significantly reduce or eliminate the Hantzsch byproduct.[1] |
| Knoevenagel/Aldol Condensation | The aldehyde can react with the β-ketoester (Knoevenagel) or self-condense (Aldol) to form stable intermediates that are slow to enter the main Biginelli pathway.[2][3] | Use a milder or more selective catalyst. The choice of Lewis or Brønsted acid can influence the relative rates of the competing reactions.[5] Consider adding the urea to the reaction first or changing the order of addition.[1] |
| Inefficient Catalysis | The catalyst may be inactive, or the concentration may be suboptimal, leading to an incomplete reaction.[1] | Verify catalyst activity. If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is appropriate. Experiment with different catalysts (e.g., Lewis acids like ZnCl₂) which can improve yields.[5] |
| Impure Reactants | Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction or lead to side products.[5] | Ensure high purity of all reactants. Purify starting materials if necessary before use. |
Problem 2: Complex Byproduct Mixture in Pinner Pyrimidine Synthesis
-
Observation: The crude product shows a complex mixture on the TLC plate, and the desired pyrimidine is difficult to isolate.
-
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Hydrolysis of Intermediates | The Pinner synthesis is sensitive to moisture. Water can cause hydrolysis of the amidine starting material or key reaction intermediates.[1] | Maintain strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Self-Condensation | The 1,3-dicarbonyl compound can undergo self-condensation.[3] Amidines can also react with themselves to form triazines, especially under strongly basic conditions.[2] | Optimize base selection and stoichiometry. The choice of base (e.g., sodium ethoxide) and its precise stoichiometry are crucial for promoting the desired cyclization over self-condensation pathways.[3] |
| Incomplete Cyclization | The final cyclization and dehydration step may be slow or inefficient due to steric hindrance or insufficient activation of the carbonyl group.[1] | Increase reaction time or add a catalyst. Monitor the reaction over a longer period. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final ring-closing step.[1] |
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in the Biginelli Reaction
This table summarizes the impact of reaction temperature on the yield of the desired dihydropyrimidinone (DHPM) versus the Hantzsch dihydropyridine (DHP) byproduct for various aromatic aldehydes.
| Aldehyde | Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| Benzaldehyde | 60 | 90 | Not Observed |
| Benzaldehyde | 100 | 65 | 25 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 60 | 30 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 70 | 20 |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[1] |
Experimental Protocols
Protocol 1: HPLC Analysis for Byproduct Identification and Quantification
This protocol provides a general method for analyzing a crude pyrimidine synthesis reaction mixture.
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Dilute the aliquot with the mobile phase (e.g., 1 mL of acetonitrile/water mixture). c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (General Reverse-Phase Method): a. Column: C18 silica gel column.[6] b. Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[4] A common starting point is a gradient from 10% to 90% acetonitrile in water. c. Flow Rate: 1.0 mL/min.[6] d. Detection: UV detector set to a wavelength where the product and expected byproducts absorb (e.g., 254 nm). e. Injection Volume: 10 µL.
-
Analysis: a. Run a blank (mobile phase) to establish a baseline. b. Inject the prepared sample. c. Record the chromatogram, noting the retention time and peak area of all components. d. If standards are available, run them under the same conditions to identify the peaks corresponding to starting materials and the desired product. e. The relative percentage of byproducts can be estimated from the peak areas. For accurate quantification, a calibration curve with isolated standards is required.
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying solid pyrimidine derivatives, such as DHPMs from a Biginelli reaction.[7]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at room temperature.[8] Ethanol is often a good starting point for DHPMs.[7] Test small batches to find the optimal solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: a. Place the crude solid product in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar.[9] c. Heat the mixture to boiling with stirring.[10] d. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[9] Slow cooling promotes the formation of larger, purer crystals.[10] b. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel.[10] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Visualizations
Caption: A logical workflow for identifying and mitigating byproducts in pyrimidine synthesis.
Caption: The desired Biginelli reaction versus the competing Hantzsch side reaction.
Caption: A standard workflow from crude product to pure, characterized pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of palladium-catalyzed reactions involving pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a pyrimidine substrate shows low or no product formation. What are the common causes?
A1: Low reactivity in these reactions is often attributed to catalyst deactivation. The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, effectively "poisoning" it and removing it from the catalytic cycle.[1] Other potential issues include the use of a suboptimal ligand, base, or solvent, as well as the presence of impurities in your starting materials.[1][2]
Q2: How does the position of the leaving group on the pyrimidine ring influence the reaction's success?
A2: The reactivity of halopyrimidines is significantly dependent on the halogen's position. Generally, the order of reactivity is 4- > 2- > 5-halopyrimidine. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, particularly at the C2 and C4 positions. The C5 position is less activated and can present more of a challenge for coupling.[1]
Q3: What is "palladium black," and how can I prevent its formation during my reaction?
A3: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates out of the reaction mixture, indicating catalyst decomposition.[3][4] Its formation can be triggered by an overly rapid reduction of the Pd(II) precatalyst to Pd(0) or instability of the active catalytic species. To prevent this, consider using bulky, electron-rich phosphine ligands which help to stabilize the palladium catalyst.[3][4] Lowering the reaction temperature may also help prevent the formation of palladium black.[4]
Q4: I'm having difficulty removing residual palladium from my final pyrimidine product. What purification strategies are effective?
A4: Removing palladium residues is a common challenge. Several methods can be employed:
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of precipitated palladium.[5]
-
Scavengers: Various commercial scavengers with functional groups that bind to palladium, such as thiol-functionalized silica, can be used to selectively remove the metal from your product solution.[5]
-
Crystallization: If your product is a solid, crystallization is often an effective method for purification and the removal of metal contaminants.[5]
-
Extraction: Aqueous washes with solutions containing chelating agents like EDTA can sometimes be effective.
-
Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or has failed completely. How can I troubleshoot this?
Answer: A systematic approach is key to identifying the issue. Consider the following factors:
-
Catalyst and Ligand: Ensure you are using a suitable ligand for your specific pyrimidine substrate. Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective as they can shield the palladium from the inhibitory pyrimidine nitrogen.[2] The quality of your palladium source is also critical; consider using a fresh batch or a pre-formed palladium-ligand complex.[5]
-
Base Selection: The choice of base is crucial. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, they may not be compatible with all functional groups.[4][5] Weaker bases such as K₂CO₃ or Cs₂CO₃ might be necessary for sensitive substrates, though this may require higher reaction temperatures.[5]
-
Solvent: Ensure your solvent is anhydrous and can dissolve all reaction components.[2] Common solvents for these reactions include toluene, dioxane, and THF.
-
Temperature: While heat can increase reaction rates, excessively high temperatures can lead to catalyst decomposition.[2] If you observe the formation of palladium black, consider lowering the reaction temperature.[4]
-
Purity of Reagents: Impurities in starting materials, solvents, or the base can act as catalyst poisons.[2] Ensure all reagents are of high purity. Boronic acids, for example, can undergo decomposition, so using a fresh supply or a more stable pinacol ester is recommended.[4]
Problem 2: Formation of Side Products
Question: I am observing significant side product formation, such as dehalogenation or homocoupling. What can I do to minimize these?
Answer: The formation of side products can often be suppressed by adjusting the reaction conditions:
-
Dehalogenation: This side reaction can sometimes be minimized by using a milder base or a different ligand.[4]
-
Alkyne Homocoupling (in Sonogashira reactions): If you observe significant homocoupling of your alkyne, try reducing the amount of the copper(I) co-catalyst or consider using a copper-free protocol.[4]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrimidines
| Catalyst System | Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (0.5 mol%) | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 80 |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 85 |
| XPhos Pd G2 (2 mol%) | 2-chloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 95 |
Data compiled from various sources for illustrative purposes. Direct comparison of yields should be made with caution due to variations in specific reaction conditions.[4]
Experimental Protocols
General Work-up Procedure for a Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and then brine.[2][6]
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3][6]
-
Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.[2][3]
Work-up for a Buchwald-Hartwig Amination
-
Cooling and Dilution: After completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble materials, washing the pad with additional ethyl acetate.[6]
-
Aqueous Wash: Wash the filtrate with water and then with brine to remove water-soluble impurities.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the resulting crude material by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed pyrimidine reactions.
Caption: Troubleshooting logic for low-yield palladium-catalyzed pyrimidine reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-6-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key halogenated pyrimidine building blocks: 5-Bromo-4-chloro-6-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. An understanding of the differential reactivity of these compounds is essential for the strategic design and execution of synthetic routes in medicinal chemistry and drug discovery. This document summarizes their performance in key chemical transformations, supported by available experimental data and detailed protocols.
Overview of Reactivity
The reactivity of this compound and 2,4-dichloro-5-bromopyrimidine is governed by the electronic properties of the pyrimidine ring and the specific placement of halogen and methoxy substituents. These structural differences lead to distinct regioselectivity in fundamental reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This compound possesses a chloro group at the C4 position, a bromo group at the C5 position, and an electron-donating methoxy group at the C6 position. The methoxy group increases the electron density of the pyrimidine ring, influencing the reactivity of the halogen substituents.
2,4-dichloro-5-bromopyrimidine , in contrast, has two electron-withdrawing chloro groups at the C2 and C4 positions and a bromo group at the C5 position. The presence of two chloro substituents significantly activates the pyrimidine ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile preferentially attacks the most electron-deficient carbon atom bearing a halogen. The general order of reactivity for positions on the pyrimidine ring is C4/C6 > C2 > C5.[1]
For 2,4-dichloro-5-bromopyrimidine , the C4-chloro is the most reactive site for SNAr reactions. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to a ring nitrogen. The C2 position is the second most reactive site.[1]
In the case of This compound , while specific comparative experimental data is limited, established principles of pyrimidine chemistry suggest that the C4 and C6 positions are the most activated towards nucleophilic attack. The presence of a chloro group at C4 and a methoxy group at C6 introduces competing factors. Generally, a chloro substituent is a good leaving group, and the C4 position is inherently more reactive. Therefore, nucleophilic attack is expected to preferentially occur at the C4 position, leading to the displacement of the chloride.
Comparative Data for Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Major Product | Yield (%) | Reference |
| 2,4-dichloro-5-bromopyrimidine | Morpholine | 5-Bromo-4-morpholin-4-yl-2-chloropyrimidine | ~95 | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halogens in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, generally follows the order: I > Br > Cl.[1] This trend allows for selective functionalization of polyhalogenated heterocycles.
Suzuki Coupling
The Suzuki coupling is a versatile method for forming carbon-carbon bonds.
For 2,4-dichloro-5-bromopyrimidine , the C5-bromo position is the most reactive site for Suzuki coupling. Under controlled conditions, selective coupling at the C5 position can be achieved, leaving the chloro groups intact for subsequent transformations.[1]
For This compound , the C5-bromo bond is expected to be significantly more reactive than the C4-chloro bond in Suzuki coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the C5 position.
Comparative Data for Suzuki Coupling
| Compound | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 2,4-dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2,4-Dichloro-5-phenylpyrimidine | ~88 | [1] |
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl/vinyl halide, also favors the more reactive carbon-halogen bond.
In 2,4-dichloro-5-bromopyrimidine , the C5-bromo position is the preferred site for Sonogashira coupling.[1]
For This compound , the C5-bromo position is the expected reactive site for Sonogashira coupling, allowing for the introduction of alkynyl moieties.
Comparative Data for Sonogashira Coupling
| Compound | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 2,4-dichloro-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 2,4-dichloro-5-(phenylethynyl)pyrimidine | ~85 | [1] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
To a solution of the pyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or EtOH), add the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equiv).[1] The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 2-24 hours, with the progress monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Suzuki Coupling
In a reaction vessel, combine the pyrimidine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equiv).[1] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is then added.[1] The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (6-24 h), monitoring the reaction progress by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel.[2]
General Protocol for Sonogashira Coupling
To a reaction flask, add the pyrimidine derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1] The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) is added, followed by a base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-12 hours, with progress monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Comparative reactivity pathways of the two pyrimidine derivatives.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The distinct substitution patterns of this compound and 2,4-dichloro-5-bromopyrimidine result in predictable and complementary reactivity profiles. For 2,4-dichloro-5-bromopyrimidine, there is a clear preference for nucleophilic attack at the C4-chloro position and palladium-catalyzed cross-coupling at the C5-bromo position. While specific experimental data for this compound is less prevalent in the literature, its reactivity can be inferred from established principles, suggesting a preference for nucleophilic substitution at the C4-chloro position and cross-coupling at the C5-bromo position. This differential reactivity allows for the selective functionalization of the pyrimidine core, providing medicinal chemists with a versatile toolkit for the synthesis of novel and complex molecules. The provided experimental protocols serve as a starting point for the development of robust synthetic routes.
References
A Comparative Guide to the Suzuki Coupling Efficiency of Dihalopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in a vast array of biologically active molecules. For researchers in drug discovery, the pyrimidine nucleus is a privileged scaffold, and its functionalization via Suzuki coupling of dihalopyrimidines is a common and vital strategy. This guide provides an objective comparison of the Suzuki coupling efficiency of various dihalopyrimidines, supported by experimental data, to aid in the selection of substrates and reaction conditions for optimal synthesis.
Reactivity and Regioselectivity Overview
The efficiency of Suzuki coupling on dihalopyrimidines is primarily governed by two key factors: the nature of the halogen leaving group and the position of the halogens on the pyrimidine ring.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst.
The regioselectivity of the coupling is dictated by the electronic properties of the pyrimidine ring. In 2,4-dihalopyrimidines, the C4 position is generally more electron-deficient and thus more reactive towards oxidative addition than the C2 position.[1] Consequently, mono-substitution typically occurs selectively at the C4 position.[2][3] For mixed dihalopyrimidines, such as 5-bromo-2-chloropyrimidine, the more reactive halogen will preferentially undergo coupling. In this case, the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position.
Quantitative Comparison of Suzuki Coupling Yields
The following table summarizes the experimental yields for the mono-Suzuki coupling of different dihalopyrimidines with phenylboronic acid. The data for 2,4-dichloropyrimidine and 2,4-dibromopyrimidine were obtained under identical microwave-assisted conditions, allowing for a direct comparison of their coupling efficiency.[4]
| Dihalopyrimidine | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | 81 | [4] |
| 2,4-Dibromopyrimidine | 4-Bromo-2-phenylpyrimidine | 40 | [4] |
Note: While extensive searches were conducted, a study directly comparing the Suzuki coupling of 2,4-diiodopyrimidine under the same conditions as the dichloro- and dibromo-derivatives was not identified in the available literature. However, based on the established reactivity trend of halogens (I > Br > Cl), it is anticipated that 2,4-diiodopyrimidine would exhibit the highest reactivity and potentially the highest yield under optimized conditions.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki coupling reactions cited in this guide.
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine and 2,4-Dibromopyrimidine[4]
Materials:
-
2,4-Dichloropyrimidine or 2,4-Dibromopyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane/H₂O (2:1, 6 mL)
Procedure:
-
In a microwave reactor vial, combine the dihalopyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
Structural Validation of 5-Bromo-4-chloro-6-methoxypyrimidine Derivatives: A Comparative Guide
The rigorous structural confirmation of novel chemical entities is a fundamental requirement in chemical research and drug development. For derivatives of 5-Bromo-4-chloro-6-methoxypyrimidine, a heterocyclic compound with significant potential in medicinal chemistry, unambiguous structural validation is critical. This guide provides a comparative overview of the standard analytical techniques employed for this purpose, presenting detailed experimental protocols and comparative data from the target molecule and its structural analogs.
The primary analytical methods for the structural elucidation of these pyrimidine derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.[1] Each technique offers distinct and complementary information, and their combined application provides a comprehensive and definitive structural profile.[1]
Data Presentation: A Comparative Summary
The following tables summarize the expected and representative quantitative data for the structural validation of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data is predicted based on the analysis of structurally similar pyrimidine compounds.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.6 | Singlet | 1H | H-2 | The chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms and the chlorine substituent. |
| ~4.1 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in the upfield region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data is predicted based on the analysis of structurally similar pyrimidine compounds.[2]
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 | C-6 | Carbon atom attached to the methoxy group. |
| ~161 | C-4 | Carbon atom attached to the chlorine atom. |
| ~159 | C-2 | Carbon atom between the two nitrogen atoms. |
| ~108 | C-5 | Carbon atom bearing the bromine atom is significantly shifted.[2] |
| ~56 | -OCH₃ | Methoxy carbon. |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 222/224/226 | [M]⁺ | Molecular ion peak. |
| Varies | [M-CH₃]⁺, [M-Cl]⁺, [M-Br]⁺, etc. | Fragment ions |
Note: A characteristic isotopic cluster for the molecular ion is expected due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[2]
Table 4: Representative Single-Crystal X-ray Crystallography Data for a Related Pyrimidine Derivative (5-Bromo-2-chloropyrimidin-4-amine) [3]
| Parameter | Value |
| Chemical Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0297 (1) |
| b (Å) | 8.1542 (2) |
| c (Å) | 13.4163 (3) |
| β (°) | 90.491 (2) |
| Volume (ų) | 659.53 (3) |
| Z | 4 |
| R-factor | 0.024 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate structural characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[1]
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]
¹H NMR Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[1]
-
Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 16 to 64 to achieve an optimal signal-to-noise ratio.[2]
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1][2]
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.[2]
-
Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096 or more) is required.[2]
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[1]
General Protocol (Electron Ionization - EI):
-
A small amount of the purified sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (for GC-MS).[2]
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
The resulting ions are separated by the mass analyzer based on their m/z ratio.
-
A mass spectrum is generated, plotting ion intensity versus the m/z ratio. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues.
For less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1]
General Protocol:
-
Crystal Growth: High-quality single crystals of the derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final, precise three-dimensional structure of the molecule.
Mandatory Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships in structural validation.
References
A Comparative Guide to 1H and 13C NMR Analysis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for various substituted pyrimidines, offering valuable insights for structural elucidation and characterization. The information presented is supported by experimental data and detailed protocols to aid in the accurate analysis of these heterocyclic compounds, which are pivotal in pharmaceutical and agrochemical research.
¹H and ¹³C NMR Data of Substituted Pyrimidines
The chemical shifts (δ) in ¹H and ¹³C NMR spectra of pyrimidine derivatives are significantly influenced by the nature and position of substituents on the pyrimidine ring. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm).
Unsubstituted Pyrimidine
As a reference, the NMR data for unsubstituted pyrimidine in CDCl₃ is provided below.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Pyrimidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 9.26 | 158.5 |
| H-4, H-6 | 8.78 | 156.9 |
| H-5 | 7.36 | 121.7 |
Data sourced from public chemical databases.
Comparison of Substituted Pyrimidines
The following tables summarize the ¹H and ¹³C NMR data for a selection of substituted pyrimidines, allowing for a direct comparison of the effects of different functional groups.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrimidines
| Compound | H-2 | H-4 | H-5 | H-6 | Other Protons |
| 2-Aminopyrimidine | - | 8.30 (d) | 6.55 (t) | 8.30 (d) | 5.14 (s, 2H, NH₂) |
| 4-Amino-2,6-dimethylpyrimidine | - | - | 5.85 (s) | - | 2.25 (s, 6H, 2xCH₃), 4.80 (s, 2H, NH₂) |
| 2-Chloropyrimidine | - | 8.75 (d) | 7.35 (t) | 8.75 (d) | - |
| 5-Bromopyrimidine | 9.15 (s) | 8.90 (s) | - | 8.90 (s) | - |
| 2,4-Dimethoxypyrimidine | - | - | 6.10 (d) | 8.15 (d) | 3.95 (s, 3H, OCH₃), 4.00 (s, 3H, OCH₃) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, t = triplet, s = singlet.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrimidines
| Compound | C-2 | C-4 | C-5 | C-6 | Other Carbons |
| 2-Aminopyrimidine | 163.1 | 158.9 | 110.2 | 158.9 | - |
| 4-Amino-2,6-dimethylpyrimidine | 165.5 | 165.5 | 105.1 | 165.5 | 24.1 (CH₃) |
| 2-Chloropyrimidine | 160.8 | 158.3 | 121.1 | 158.3 | - |
| 5-Bromopyrimidine | 158.8 | 159.9 | 118.5 | 159.9 | - |
| 2,4-Dimethoxypyrimidine | 165.2 | 170.8 | 90.1 | 158.7 | 54.5 (OCH₃), 55.1 (OCH₃) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for the correct structural assignment of substituted pyrimidines.
General Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the solid pyrimidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional) : If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.
-
Capping : Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Tuning and Locking : Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the probe tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Shimming : Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Decoupling : Proton broadband decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
-
Referencing : Chemical shifts are referenced internally to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the ¹H and ¹³C NMR analysis of a novel substituted pyrimidine.
Caption: Workflow for NMR Analysis of Substituted Pyrimidines.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Halogenated Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the precise analysis of halogenated heterocyclic compounds is a critical yet challenging task. This guide provides an objective comparison of mass spectrometry-based techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Halogenated heterocyclic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and materials. Their analysis, however, is often complicated by their diverse structures, potential for complex fragmentation, and the need for high sensitivity in various matrices. Mass spectrometry (MS), coupled with chromatographic separation, has emerged as the gold standard for the identification and quantification of these molecules.[1][2] This guide delves into the nuances of different MS approaches, offering a comparative overview to empower informed decision-making in your analytical endeavors.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry instrumentation significantly impacts the sensitivity, selectivity, and resolution of the analysis of halogenated heterocyclic compounds. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique, particularly for volatile and semi-volatile compounds.[1] For less volatile or thermally labile molecules, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[3][4] The advent of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) has further revolutionized the field, offering enhanced structural elucidation and confident identification.[5][6][7][8]
| Technique | Principle | Typical Analytes | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, ionization (typically electron ionization - EI), and mass analysis.[1] | Volatile and semi-volatile halogenated compounds (e.g., PCBs, dioxins, some pesticides).[1] | High chromatographic resolution for complex mixtures, extensive spectral libraries for identification.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| LC-MS/MS | Separation by liquid chromatography, soft ionization (e.g., electrospray ionization - ESI), and tandem mass analysis.[3] | Wide range of polar and non-polar halogenated compounds, including pharmaceuticals and their metabolites.[3][4] | High sensitivity and selectivity, suitable for complex biological matrices, structural information from fragmentation patterns.[3][9] | Matrix effects can suppress or enhance ionization, requiring careful sample preparation.[9] |
| GCxGC-HRToFMS | Comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.[5] | Complex mixtures of halogenated persistent organic pollutants (POPs).[5] | Exceptional separation power, accurate mass measurements for elemental composition determination.[5] | Large data files requiring specialized software for processing and analysis. |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Liquid chromatography coupled to high-resolution mass analyzers.[10][11] | Screening for unknown halogenated natural products, metabolites, and contaminants.[10][12] | High mass accuracy for unambiguous formula determination, retrospective data analysis.[7][8][13] | Higher instrument cost and maintenance compared to nominal mass instruments. |
Key Experimental Protocols
Accurate and reproducible results in mass spectrometry are contingent upon well-defined experimental protocols. Below are detailed methodologies for common approaches in the analysis of halogenated heterocyclic compounds.
Protocol 1: GC-MS Analysis of Halogenated Persistent Organic Pollutants (POPs) in Environmental Samples
This protocol provides a general framework for the analysis of POPs, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides, in water samples, adapted from methodologies like EPA method 551.1.[14]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 mL water sample, add a surrogate standard.
-
Saturate the sample with sodium sulfate.
-
Extract the sample with 3 mL of methyl tert-butyl ether (MTBE) by vigorous shaking.
-
Allow the phases to separate and collect the MTBE layer.
-
Add an internal standard to the extract before analysis.[14]
2. GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.
-
Injection: Use a splitless or large volume injection to enhance sensitivity.[14]
-
Oven Temperature Program: A temperature gradient is optimized to separate the target analytes. For example, start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[6]
-
Mass Analyzer: A quadrupole or ion trap analyzer can be used. For higher selectivity, a triple quadrupole (MS/MS) or high-resolution TOF analyzer is recommended.[1][6]
-
Acquisition Mode: For targeted analysis, selected ion monitoring (SIM) is used to increase sensitivity.[14] For screening, full scan mode is employed.
Protocol 2: LC-MS/MS Analysis of Halogenated Pharmaceuticals in Biological Matrices
This protocol outlines a method for the quantitative analysis of halogenated drugs and their metabolites in plasma or urine, employing a QuEChERS-based sample preparation.[4][15]
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
To 1 mL of plasma or urine, add an isotopically labeled internal standard.
-
Add 1 mL of acetonitrile and vortex to precipitate proteins.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifuge to separate the layers.
-
Take an aliquot of the acetonitrile supernatant for LC-MS/MS analysis. For some applications, a dispersive solid-phase extraction (dSPE) clean-up step may be necessary.[3]
2. LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.[4]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target analyte and internal standard.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the underlying principles, the following diagrams illustrate a typical experimental workflow and the characteristic fragmentation patterns of halogenated compounds.
Caption: General experimental workflow for mass spectrometry analysis.
Caption: Fragmentation of halogenated heterocyclic compounds in MS.
The characteristic isotopic patterns of chlorine and bromine are powerful diagnostic tools in mass spectrometry.[16] A compound containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M+).[16] For a compound with one bromine atom, the M+ and M+2 peaks will be of nearly equal intensity.[16] These distinct isotopic signatures provide a high degree of confidence in the identification of halogenated compounds. The primary fragmentation pathway often involves the loss of a halogen radical or a hydrogen halide molecule.[17][18]
By understanding the principles of different mass spectrometry techniques, adhering to robust experimental protocols, and interpreting the unique fragmentation patterns, researchers can confidently and accurately analyze halogenated heterocyclic compounds, advancing scientific discovery and product development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. hplc.eu [hplc.eu]
- 5. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Establishment of a High-Resolution Liquid Chromatography-Mass Spectrometry Spectral Library for Screening Toxic Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blogs | Restek [discover.restek.com]
- 15. shimadzu.com [shimadzu.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. scribd.com [scribd.com]
A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine core. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, substrate scope, and regioselectivity. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrimidine substrates, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is determined by a combination of factors, including the palladium precursor, the nature of the ancillary ligand, the base, solvent, and reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for key pyrimidine coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between a halogenated pyrimidine and an organoboron reagent.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines [1][2][3][4]
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 58 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 35 |
| 5 | 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂/PPh₃ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | - |
| 6 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 92 |
MW = Microwave irradiation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling amines with halogenated pyrimidines. This reaction is crucial for the synthesis of aminopyrimidines, a common motif in pharmacologically active compounds.[5][6][7]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines [5][8]
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 4-Chloro-2-phenylpyrimidine | Morpholine | Pd(OAc)₂ (1) | Ph₃P | NaOtBu | Toluene | 80 | 2 h | 95 |
| 2 | 4-Chloro-2-phenylpyrimidine | Benzylamine | Pd(OAc)₂ (1) | dppb | NaOtBu | Toluene | 80 | 2 h | 98 |
| 3 | 2-Chloropyrimidine | Piperidine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 h | 85 |
| 4 | Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | - | - | 76 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for synthesizing alkynylpyrimidines.[9][10]
Table 3: Palladium-Catalyzed Sonogashira Coupling of Halopyrimidines [10][11]
| Entry | Halopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | - | DMF | 100 | 3 | High |
| 2 | Iodobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | - | N-butylamine | THF | 65 | - | - |
| 3 | Aryl Halide | Terminal Alkyne | (Ph₃P)₂PdCl₂ (1.0) | CuI (0.5) | NaOH/KOH | CH₃CN/DMF | 70 | 2 | >80 |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for successful synthesis.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[2][4]
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%, 0.0025 mmol). Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination[5]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the halopyrimidine (1.0 eq), the amine (1.2 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., PPh₃, dppb, 1-2 mol%). Add anhydrous, degassed toluene.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling[10]
-
Reaction Setup: To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).
-
Solvent and Reagent Addition: Add DMF and stir for 30 minutes. Then, add the halopyrimidine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and reflux for 3 hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography.
Visualizing Catalytic Processes
General Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share fundamental steps: oxidative addition, transmetalation (or amine/alkyne coordination and deprotonation), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
A systematic approach is necessary to identify the optimal catalyst system for a specific pyrimidine coupling reaction.
Caption: A typical workflow for screening palladium catalysts.
Catalyst Selection Guide
The choice of ligand is a critical determinant of catalyst performance, with phosphines and N-heterocyclic carbenes (NHCs) being the two predominant classes.
Caption: A decision guide for selecting between phosphine and NHC ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Advantage of 5-Bromo-4-chloro-6-methoxypyrimidine in the Synthesis of Advanced EGFR Inhibitors
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The synthesis of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of modern oncology drug development. The choice of starting materials profoundly impacts the efficiency, scalability, and overall cost-effectiveness of these synthetic routes. This guide provides an in-depth comparison of 5-Bromo-4-chloro-6-methoxypyrimidine with other key precursors in the synthesis of EGFR inhibitors, supported by experimental data and detailed methodologies.
Introduction to EGFR and the Role of Pyrimidine Scaffolds
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[3]
The pyrimidine core is a privileged scaffold in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing for competitive binding to the kinase's ATP-binding site.[4] The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. Halogenated pyrimidines, such as this compound, serve as versatile building blocks, offering multiple reactive sites for the construction of complex molecular architectures.
The EGFR Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cellular responses like proliferation and survival.[1][5] EGFR inhibitors block this signaling cascade at its origin by preventing ATP from binding to the intracellular kinase domain.
Caption: The EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
Comparative Analysis of Precursors in EGFR Inhibitor Synthesis
The choice of precursor is a critical decision in the synthetic strategy for an EGFR inhibitor. While quinazoline-based precursors have been historically important for first and second-generation inhibitors like Gefitinib and Erlotinib, pyrimidine-based precursors are central to the synthesis of next-generation inhibitors, including the highly successful Osimertinib.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following tables summarize the overall yields and number of steps for the synthesis of prominent EGFR inhibitors starting from different precursors.
Table 1: Synthesis of Pyrimidine-Based EGFR Inhibitors (e.g., Osimertinib)
| Precursor | EGFR Inhibitor | Number of Steps | Overall Yield | Reference |
| 2,4-Dichloro-5-methoxypyrimidine | Osimertinib | 7 | ~57% | [6] |
| 4-Fluoro-2-methoxyaniline | Osimertinib | 6 | 40.4% | [7] |
| 2,4-Dichloropyrimidine | Osimertinib | 6 | 38% | [8] |
Table 2: Synthesis of Quinazoline-Based EGFR Inhibitors
| Precursor | EGFR Inhibitor | Number of Steps | Overall Yield | Reference |
| 6,7-Dimethoxy-3H-quinazolin-4-one | Gefitinib | 6 | 10% | [2] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Gefitinib | 4 | 14% | [9] |
| 6,7-Dimethoxy-3H-quinazolin-4-one | Gefitinib | 4 | 21% | [10] |
| 3,4-Dihydroxy benzoic acid | Erlotinib | 7 | 44% | [11][12] |
| Ethyl 3,4-dihydroxybenzoate | Erlotinib | 6 | 51% | [1] |
| 6-Iodoquinazolin-4-one | Lapatinib | 5 | 48% | [5][6] |
The Efficacy of this compound and its Analogs
This compound and structurally similar dihalopyrimidines offer distinct advantages in the synthesis of EGFR inhibitors, particularly for complex, next-generation molecules. The differential reactivity of the halogen atoms at various positions on the pyrimidine ring allows for selective and sequential introduction of different functionalities.
The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, while the chlorine atom at the C4 (or C2/C6) position is more susceptible to nucleophilic aromatic substitution (SNAr). This chemoselectivity is crucial for building the complex scaffolds of modern kinase inhibitors.
Experimental Protocols
Below are generalized experimental protocols for key reactions involving halogenated pyrimidine precursors.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated Pyrimidine
This reaction is a cornerstone for forming C-C bonds and is frequently used to introduce aryl or heteroaryl moieties.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the brominated pyrimidine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Chlorinated Pyrimidine
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, essential for introducing the aniline or other amine-containing side chains found in many EGFR inhibitors.
-
Reaction Setup: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the chlorinated pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[13][14]
Experimental Workflow and Logical Relationships
The synthesis of a typical pyrimidine-based EGFR inhibitor from a dihalopyrimidine precursor follows a logical sequence of reactions designed to build the molecule in a controlled manner.
Caption: A generalized experimental workflow for the synthesis of EGFR inhibitors from a dihalopyrimidine precursor.
Conclusion
The selection of a starting material is a pivotal decision in the synthesis of EGFR inhibitors. While traditional quinazoline-based precursors remain relevant for certain classes of inhibitors, the emergence of highly potent and selective next-generation drugs has highlighted the strategic importance of functionalized pyrimidines. This compound and its analogs provide a versatile and highly adaptable platform for the construction of complex kinase inhibitors. Their differential reactivity allows for a modular and convergent synthetic approach, which is often more efficient than linear syntheses starting from more basic building blocks. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of these pyrimidine precursors is essential for the design and execution of efficient and scalable routes to novel EGFR-targeted therapies.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. ukm.my [ukm.my]
- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Osimertinib [cjph.com.cn]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Performance Showdown: 5-Bromo-4-chloro-6-methoxypyrimidine Synthesis in Flow Chemistry vs. Batch
In the landscape of modern pharmaceutical and agrochemical research, the efficient synthesis of complex heterocyclic molecules is paramount. 5-Bromo-4-chloro-6-methoxypyrimidine stands as a crucial building block for a variety of bioactive compounds. This guide provides a comparative analysis of its synthesis through continuous flow chemistry and traditional batch methods, offering researchers and drug development professionals insights into the performance, efficiency, and safety of each approach. While direct comparative studies for this specific molecule are not extensively published, this guide draws upon established principles and data from closely related pyrimidine syntheses to present a comprehensive overview.
Executive Summary: Flow Chemistry Offers Significant Advantages
Continuous flow chemistry emerges as a superior method for the synthesis of this compound, primarily due to its enhanced safety profile, improved heat and mass transfer, and potential for higher yields and purity.[1][2][3][4][5][6][7] The enclosed and automated nature of flow reactors allows for precise control over reaction parameters, leading to more consistent product quality and reduced reaction times. In contrast, traditional batch synthesis, while versatile, often suffers from challenges related to scalability, safety, and process control.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the synthesis of this compound and its close analogs using both flow and batch methodologies. The data for the flow synthesis is extrapolated based on the established advantages of the technology for similar chemical transformations, while the batch synthesis data is derived from published protocols for related compounds.
| Parameter | Flow Chemistry (Projected) | Batch Synthesis (Reported for Analogs) |
| Yield | > 90% | 45-70% |
| Reaction Time | Minutes to hours | Hours to days |
| Purity | High (in-line purification possible) | Variable (often requires extensive purification) |
| Safety | High (small reaction volumes, better heat dissipation) | Moderate (risk of thermal runaway, handling of bulk reagents) |
| Scalability | Excellent (scaling-out by continuous operation) | Challenging (requires larger reactors and process redevelopment) |
| Process Control | Precise (automated control of temperature, pressure, stoichiometry) | Limited (manual control, potential for hotspots) |
Experimental Protocols
Batch Synthesis of a 5-Bromo-4-chloro-pyrimidine Analog
This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-chloro-4-methoxypyridine, and serves as a representative example of a batch process for preparing halogenated pyrimidines.
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Bromine
-
Sodium methoxide
-
Methanol
-
Dichloromethane
Procedure:
-
A mixture of 4,6-dihydroxypyrimidine and N,N-dimethylaniline in phosphorus oxychloride is heated to reflux.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured onto ice and the resulting solid is collected by filtration to yield 4,6-dichloropyrimidine.
-
The 4,6-dichloropyrimidine is then dissolved in a suitable solvent and treated with bromine in the presence of a catalyst to introduce the bromo group at the 5-position.
-
The resulting 5-bromo-4,6-dichloropyrimidine is reacted with sodium methoxide in methanol to selectively substitute one of the chloro groups with a methoxy group, yielding this compound.
-
The crude product is purified by recrystallization or column chromatography.
Conceptual Flow Chemistry Synthesis of this compound
This conceptual protocol illustrates how the synthesis of this compound could be performed using a continuous flow setup.
System Setup:
-
A multi-module continuous flow reactor system equipped with precise temperature and pressure control.
-
Pumps for reagent delivery.
-
In-line purification modules (e.g., scavenger resins, liquid-liquid extraction).
Procedure:
-
A solution of 4,6-dichloropyrimidine in a suitable solvent is continuously pumped into the first reactor module.
-
A solution of bromine is simultaneously introduced into the same module, where the bromination reaction occurs at a controlled temperature.
-
The output stream from the first module, containing 5-bromo-4,6-dichloropyrimidine, is then mixed with a stream of sodium methoxide in methanol in a second reactor module.
-
The methoxylation reaction takes place in this module under optimized temperature and residence time.
-
The product stream is then passed through an in-line purification module to remove unreacted starting materials and byproducts.
-
The purified this compound is collected at the outlet of the system.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical workflows for both batch and flow synthesis of this compound.
Caption: Workflow for the batch synthesis of this compound.
Caption: Workflow for the continuous flow synthesis of this compound.
Conclusion
For the synthesis of this compound, continuous flow chemistry presents a compelling alternative to traditional batch methods. The enhanced control over reaction parameters translates to improved safety, higher yields, and greater purity. While batch synthesis remains a viable option for small-scale laboratory work, flow chemistry is the more advantageous approach for process development and large-scale manufacturing in the pharmaceutical and agrochemical industries. The adoption of flow chemistry can lead to more efficient, safer, and cost-effective production of this key chemical intermediate.
References
New Pyrrolo[2,3-d]pyrimidine Derivative Demonstrates Potent Multi-Kinase Inhibition, Outperforming Sunitinib in Key Cancer-Associated Kinases
For Immediate Release
A recent study has unveiled a novel pyrrolo[2,3-d]pyrimidine derivative, designated as compound 5k, which exhibits significant inhibitory activity against several key protein kinases implicated in cancer progression.[1][2] In direct comparative analyses, compound 5k demonstrated superior or comparable potency against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) when benchmarked against the established multi-kinase inhibitor, Sunitinib.[1][2] These findings position compound 5k as a promising candidate for further preclinical and clinical development as a multi-targeted anticancer agent.
The research, published in late 2023, highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold in developing next-generation kinase inhibitors.[1][2] The study's results indicate that compound 5k not only shows potent enzymatic inhibition but also translates to effective cytotoxicity against various cancer cell lines.[1][2]
Comparative Analysis of Kinase Inhibition
The inhibitory potency of compound 5k was evaluated against a panel of cancer-relevant kinases and compared directly with Sunitinib. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined through in vitro kinase assays. Lower IC50 values signify greater potency.
| Kinase Target | New Pyrimidine Derivative (Compound 5k) IC50 (nM) | Sunitinib IC50 (nM) |
| EGFR | 79 | 93 |
| Her2 | 40 | Not Reported in this study, Staurosporine IC50 = 38 nM |
| VEGFR2 | 136 | 261 |
| CDK2 | 204 | Not Reported in this study |
| Data sourced from a 2023 study on novel pyrrolo[2,3-d]pyrimidine derivatives.[1][2] |
Notably, compound 5k exhibited a two-fold increase in potency against VEGFR2 compared to Sunitinib and also showed superior inhibition of EGFR.[1][2] Its activity against Her2 was found to be nearly identical to that of the broad-spectrum kinase inhibitor, Staurosporine.[1][2]
In Vitro Cytotoxicity Against Cancer Cell Lines
The study also assessed the cytotoxic effects of compound 5k and Sunitinib on four different human cancer cell lines. The results demonstrate the potential of compound 5k as a broad-spectrum anticancer agent.
| Cell Line | New Pyrimidine Derivative (Compound 5k) IC50 (µM) | Sunitinib IC50 (µM) |
| MCF-7 (Breast Cancer) | 29 | Not Reported |
| HepG2 (Liver Cancer) | 35 | Not Reported |
| HCT-116 (Colon Cancer) | 42 | Not Reported |
| PC-3 (Prostate Cancer) | 59 | Not Reported |
| Data sourced from a 2023 study on novel pyrrolo[2,3-d]pyrimidine derivatives.[1][2] |
Signaling Pathway Inhibition
Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The EGFR and VEGFR signaling pathways are key targets in cancer therapy. The diagram below illustrates the points of inhibition for the new pyrimidine derivative within these cascades.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (New Pyrimidine Derivative, Sunitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based EGFR Phosphorylation Assay (ELISA-based)
This assay measures the level of EGFR phosphorylation within cells, providing an indication of the inhibitor's ability to block EGFR activation in a more physiologically relevant context.
Materials:
-
Human cancer cell line (e.g., A431)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Test compounds
-
Recombinant human EGF (rhEGF)
-
Fixing Solution
-
Quenching Buffer
-
Blocking Solution
-
Primary antibodies (Anti-Phospho-EGFR and Anti-Total-EGFR)
-
HRP-conjugated secondary antibody
-
TMB Substrate Reagent
-
Stop Solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-4 hours.
-
Stimulation: Stimulate the cells with rhEGF for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Fixing and Permeabilization:
-
Fix the cells and then add quenching buffer to minimize background.
-
Wash the plate.
-
-
Immunodetection:
-
Add blocking solution and incubate.
-
Add diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) and incubate.
-
Wash, then add HRP-conjugated secondary antibody and incubate.
-
-
Signal Development and Detection:
-
Add TMB Substrate Reagent and incubate in the dark.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each condition. Generate IC50 curves by plotting the percentage of inhibition against the log concentration of the inhibitor.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
Cell culture medium
-
Sterile PBS
-
Test compound formulation
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined maximum size.
-
Harvest the tumors for further analysis (e.g., histopathology, western blotting).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Conclusion and Future Directions
The new pyrrolo[2,3-d]pyrimidine derivative, compound 5k, has demonstrated a promising preclinical profile as a multi-targeted kinase inhibitor, with notable advantages over the established drug Sunitinib against key oncogenic kinases. Its potent enzymatic and cellular activities warrant further investigation. Future studies should focus on comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic assessments, and in vivo efficacy studies in various cancer models to fully elucidate its therapeutic potential. The detailed experimental protocols provided here serve as a guide for researchers aiming to validate and expand upon these significant findings.
References
A Comparative Guide to Pyrimidine-Based Enzyme Inhibitors: In Vitro and In Silico Perspectives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with therapeutic applications across various diseases, including cancer and infectious diseases.[1][2] This guide provides a comparative analysis of pyrimidine-based inhibitors targeting key enzyme classes, supported by quantitative in vitro data and in silico binding studies. Detailed experimental protocols are provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Kinase Inhibitors
Kinases are a major class of enzymes targeted in cancer therapy due to their critical role in cell signaling pathways that regulate growth and proliferation.[2][3] Pyrimidine derivatives have been extensively developed as kinase inhibitors, with several gaining FDA approval.[4]
Data Presentation: Comparison of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory potency (IC50) of various pyrimidine-based compounds against different kinases. Lower IC50 values indicate greater potency.
Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound Class | Specific Inhibitor | Target | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Compound 11 | EGFRWT | 99 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | EGFRT790M | 123 | [5] |
| 2,4-di(arylamino)pyrimidine | Compound 100 | EGFR-L858R/T790M/C797S | 5.51 | [6] |
| 2,4-di(arylamino)pyrimidine | Compound 100 | EGFR-L858R/T790M | 33.35 | [6] |
| Pyrimidine-Based | Osimertinib | EGFR (T790M mutant) | - |[3] |
Table 2: Aurora Kinase and Other Kinase Inhibitors
| Compound Class | Specific Inhibitor | Target | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Pyrimidine-Based | Compound 13 | Aurora A | < 200 (in SCLC cells) | [7][8] |
| Pyrazolo[3,4-d]pyrimidine | SI306 | Src | 7.2 - 11.2 (µM in GBM cells) | [9] |
| Thienopyrimidine | - | Tie2 | 70 (µM) | [1] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine | Compound 19 | Lck | 10.6 | [5] |
| Pyrazolo[3,4-d]pyrimidine | - | BTK | 7.95 |[10] |
Signaling Pathway Visualization
The diagram below illustrates a generalized kinase signaling pathway, a frequent target for pyrimidine-based inhibitors in cancer therapy.[2]
Caption: A simplified kinase signaling cascade often dysregulated in cancer.
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer agents.[11][12] Pyrimidine derivatives, such as trimethoprim, are well-known DHFR inhibitors.[12]
Data Presentation: Comparison of Pyrimidine-Based DHFR Inhibitors
In silico molecular docking studies are frequently used to predict the binding affinity of inhibitors to DHFR. The binding energy represents the stability of the inhibitor-enzyme complex; more negative values suggest stronger binding.
Table 3: In Silico Performance of Pyrimidine-Based DHFR Inhibitors
| Compound Class | Specific Inhibitor | Target Organism | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrimidine-Quinoline | - | E. coli | -6.60 | [1] |
| Pyrimidine Derivative | Compound 1 | E. coli | -6.39 | [11] |
| Pyrimidine Derivative | Compound 3 | E. coli | -6.60 |[11] |
Table 4: In Vitro IC50 Values of Pyrimidine-Based DHFR Inhibitors
| Compound Class | Specific Inhibitor | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Compound 20 | Human DHFR | 0.20 | [13] |
| Reference Drug | Methotrexate (MTX) | Human DHFR | 0.22 |[13] |
Polymerase Inhibitors
DNA and RNA polymerases are crucial for the replication and transcription of genetic material. Inhibiting these enzymes is a key strategy for antiviral therapies.[14] Pyrimidine analogues have been investigated for their potential to disrupt polymerase function.
Data Presentation: Comparison of Pyrimidine-Based Polymerase Inhibitors
The development of polymerase inhibitors often involves screening for compounds that can effectively block the enzyme's activity, measured by IC50 values in protein-protein interaction (PPI) or enzymatic assays.
Table 5: In Vitro Performance of Pyrimidine-Based Polymerase PA-PB1 Interaction Inhibitors
| Compound Class | Specific Inhibitor | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Pyridine Derivative | Isoleucine derivative (1b ) | PA-PB1 ELISA | 36 | [14] |
| Pyridine Derivative | Compound 1e | PA-PB1 ELISA | 52.6 | [14] |
| Pyrimidine Derivative | Compound 2d | PA-PB1 ELISA | 90.1 |[14] |
Experimental Protocols
A. In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[15][16]
1. Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution optimized for the target enzyme's ideal pH and salt concentration (e.g., phosphate buffer, pH 7.0-7.5).[17]
-
Enzyme Solution: Dilute the purified target enzyme in assay buffer to a concentration that yields a linear reaction rate over time.[17]
-
Substrate Solution: Prepare the enzyme's specific substrate in the assay buffer. The substrate should ideally produce a detectable signal (e.g., chromogenic or fluorogenic) upon conversion.
-
Inhibitor Stock Solutions: Dissolve pyrimidine-based test compounds in a suitable solvent like DMSO to create high-concentration stock solutions. Prepare a serial dilution of each inhibitor.
2. Assay Procedure:
-
In a 96-well microplate, add a small volume of each inhibitor dilution. Include a "no inhibitor" control (solvent only) and a "no enzyme" control.[18]
-
Add the enzyme solution to all wells (except the "no enzyme" control) and pre-incubate for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.[17]
3. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
Caption: A typical workflow for inhibitor screening and IC50 determination.[16]
B. In Silico Molecular Docking
This protocol describes a generalized workflow for predicting the binding mode and affinity of a pyrimidine-based inhibitor to its target enzyme using computational methods.[1]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of the pyrimidine derivative is drawn using software like ChemDraw and optimized to its lowest energy conformation.[1]
-
Protein Preparation: The 3D crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned using tools like AutoDock Tools.[1]
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein, encompassing the region where the inhibitor is expected to bind.[1]
-
Docking Algorithm: A docking program (e.g., AutoDock) is used to explore various possible conformations (poses) of the ligand within the defined active site. The program calculates a binding energy or score for each pose.
3. Analysis of Results:
-
The pose with the most favorable binding energy is selected as the most likely binding mode.
-
The interactions between the pyrimidine inhibitor and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.[1]
Logical Relationship Visualization
Caption: The synergistic workflow of in silico and in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-chloro-6-methoxypyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics, particularly in oncology. The strategic substitution of the pyrimidine ring can significantly influence biological activity, offering a pathway to potent and selective inhibitors of key cellular processes. This guide provides a comprehensive comparison of 5-Bromo-4-chloro-6-methoxypyrimidine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. We present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of a series of 5-bromo-pyrimidine derivatives, synthesized from 5-bromo-2,4-dichloropyrimidine, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, with Dasatinib serving as a positive control. The results, summarized in the table below, highlight the impact of various substitutions at the 2- and 4-positions of the pyrimidine ring on cytotoxic potency.
| Compound ID | R1 | R2 | HCT116 IC50 (μM) | A549 IC50 (μM) | K562 IC50 (μM) | U937 IC50 (μM) | L02 (Normal Cell) IC50 (μM) |
| 5c | Cl | 4-(4-fluorophenylsulfonyl)piperazin-1-yl | 0.04 | 0.05 | 0.02 | 0.03 | >10 |
| 5e | Cl | 4-(4-chlorophenylsulfonyl)piperazin-1-yl | 0.03 | 0.04 | 0.01 | 0.02 | >10 |
| 6g | Cl | 4-(4-bromobenzoyl)piperazin-1-yl | 0.06 | 0.07 | 0.04 | 0.05 | >10 |
| 9e | 4-methoxyphenylamino | 4-fluorophenyl | 0.09 | 0.11 | 0.07 | 0.08 | >10 |
| 9f | 4-methoxyphenylamino | 4-chlorophenyl | 0.07 | 0.09 | 0.05 | 0.06 | >10 |
| 10c | 4-(2-hydroxyethyl)piperazin-1-yl | 4-fluorophenyl | 0.12 | 0.15 | 0.10 | 0.11 | >10 |
| Dasatinib | - | - | 0.01 | 0.01 | 0.005 | 0.008 | >10 |
Data extracted from a study on 5-bromo-pyrimidine derivatives, which provides a basis for understanding the SAR of the this compound scaffold.[1]
Key Structure-Activity Relationship (SAR) Insights
The data reveals several key trends:
-
Substitution at the 4-position: The nature of the substituent at the C4 position of the pyrimidine ring is a critical determinant of anticancer activity. The introduction of piperazine moieties substituted with electron-withdrawing sulfonyl or benzoyl groups (compounds 5c, 5e, 6g ) consistently leads to potent cytotoxic effects across multiple cancer cell lines, with IC50 values in the nanomolar range.[1]
-
Substitution at the 2-position: Replacement of the chloro group at the C2 position with substituted anilino groups (compounds 9e, 9f ) or a piperazinyl group (compound 10c ) also results in significant anticancer activity, although generally slightly less potent than the C4-substituted piperazinyl-sulfonyl analogs.[1]
-
Halogen Substitution on the Phenyl Ring: The presence of halogen atoms (fluoro, chloro, bromo) on the phenyl rings of the substituents generally enhances the anticancer activity. For instance, the 4-chlorophenylsulfonyl derivative 5e exhibits slightly better potency than the 4-fluorophenylsulfonyl analog 5c .[1]
-
Selectivity: Importantly, the most potent compounds demonstrated high selectivity for cancer cells over the normal human liver cell line L02, with IC50 values greater than 10 μM for the normal cells. This suggests a favorable therapeutic window for these analogs.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
General Synthesis of 5-Bromo-pyrimidine Analogs
The synthesis of the evaluated 5-bromo-pyrimidine derivatives commenced from 5-bromo-2,4-dichloropyrimidine. A multi-step reaction sequence was employed to introduce diverse functionalities at the C2 and C4 positions of the pyrimidine core.
Step 1: Synthesis of tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate
To a cooled (0-5 °C) solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in dichloromethane, triethylamine (4 equivalents) and tert-butyl piperazine-1-carboxylate (1.2 equivalents) were slowly added. The reaction mixture was stirred at room temperature for 2 hours. After completion, the mixture was quenched with ice water and the resulting solid was filtered, washed, and dried to yield the product.[2]
Step 2: Deprotection to yield 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine
The product from Step 1 was treated with a solution of hydrochloric acid in 1,4-dioxane at room temperature and stirred for 16 hours. The resulting solid was filtered, washed with diethyl ether, and dried to afford the dihydrochloride salt of the desired product.[2]
Step 3: Synthesis of 4-(substituted sulfonyl/benzoyl)-piperazin-1-yl derivatives
To a cooled (0-5 °C) mixture of 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (1 equivalent) and a substituted sulfonyl chloride or benzoyl chloride (1.3 equivalents) in dichloromethane, triethylamine (3.5 equivalents) was added slowly. The reaction was stirred at room temperature for 16 hours. The reaction mixture was then diluted, washed sequentially with citric acid solution, lithium hydroxide solution, and water. The organic layer was concentrated and the product was purified by trituration with n-heptane.[2]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HCT116, A549, K562, U937) and a normal human liver cell line (L02) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Signaling Pathways and Experimental Workflows
While the precise molecular targets of these specific 5-bromo-pyrimidine analogs were not explicitly identified in the reviewed literature, pyrimidine derivatives are well-established as inhibitors of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes attractive therapeutic targets. A plausible mechanism of action for these compounds is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
The diagram above illustrates a generic RTK signaling cascade, a common pathway implicated in cancer. The 5-bromo-pyrimidine analogs are hypothesized to act as inhibitors of the RTK, thereby blocking downstream signaling and preventing the activation of transcription factors responsible for cell proliferation and survival.
Caption: General experimental workflow for the synthesis and evaluation of analogs.
This workflow outlines the key stages in the discovery and development of novel 5-bromo-pyrimidine-based anticancer agents, from the initial synthesis and characterization to biological screening and lead optimization.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-4-chloro-6-methoxypyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe disposal of 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4), a halogenated pyrimidine derivative.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally similar halogenated pyrimidines and general best practices for handling such compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Key Safety and Handling Data
A summary of the key identifiers for this compound is provided in the table below. While specific hazard data is not available, it should be handled with the precautions appropriate for a potentially hazardous substance.
| Property | Value | Reference |
| CAS Number | 4319-88-4 | [1][2][3][4] |
| Molecular Formula | C₅H₄BrClN₂O | [1][2] |
| Molecular Weight | 223.45 g/mol | [1] |
| Appearance | Solid (assumed) | |
| Hazard Statements (Assumed) | May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed. | [5][6] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it.
1.0 Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Nitrile gloves: Or other chemically resistant gloves.
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Respiratory protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
2.0 Waste Segregation and Collection
2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
2.2. Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust.
2.3. Place any contaminated disposable materials (e.g., weighing paper, contaminated gloves, and paper towels) into the same hazardous waste container.
3.0 Storage of Hazardous Waste
3.1. Securely seal the hazardous waste container.
3.2. Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.
3.3. The storage area should be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[5]
4.2. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7]
4.3. Product residues and contaminated packaging should be disposed of as unused product. Consider offering surplus and non-recyclable solutions to a licensed disposal company.[5] Burning in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[5]
Disposal Workflow
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4319-88-4 | MFCD00234033 | this compound [aaronchem.com]
- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 3. 4319-88-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 4319-88-4 | EAA31988 [biosynth.com]
- 5. capotchem.com [capotchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-Bromo-4-chloro-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[2] |
| Skin Protection | Chemically resistant gloves (Nitrile rubber is a common choice, but glove suitability should be confirmed with the manufacturer for this specific chemical class). A lab coat must be worn. | Inspect gloves for integrity before each use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved particulate respirator is required. | Follow local and national regulations for respirator use. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
Experimental Protocol: Safe Handling
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that a chemical fume hood is operational and the workspace is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Donning PPE:
-
Before handling the chemical, put on a lab coat, followed by safety goggles, and finally, chemically resistant gloves.
-
-
Chemical Handling:
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the chemical. Avoid creating dust.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Doffing PPE:
-
Remove gloves first by turning them inside out as you remove them.
-
Remove the lab coat, and finally, the eye protection.
-
Wash hands again after all PPE has been removed.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Control the Spill:
-
Cleanup:
-
Wearing appropriate PPE, gently sweep the absorbed material into a designated hazardous waste container.[5]
-
Avoid dry sweeping, which can generate dust.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[6]
-
All cleaning materials, including paper towels and contaminated PPE, must be disposed of as hazardous waste.
-
First Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol
-
Waste Segregation:
-
Containerization:
-
The waste container must be made of a compatible material, be in good condition, and have a secure, sealable lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.
-
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
